molecular formula C9H8N2O3 B586014 7-Methoxy-1H-indazole-3-carboxylic acid CAS No. 133841-08-4

7-Methoxy-1H-indazole-3-carboxylic acid

Cat. No.: B586014
CAS No.: 133841-08-4
M. Wt: 192.174
InChI Key: DSUBKQPNJIQYOT-UHFFFAOYSA-N
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Description

7-Methoxy-1H-indazole-3-carboxylic acid is a valuable chemical scaffold in medicinal chemistry and pharmaceutical research. Its primary research application is as a key synthetic intermediate in the preparation of more complex, biologically active molecules. For instance, it is utilized in the synthesis of 7-Hydroxy Granisetron, a metabolite of the antiemetic drug Granisetron, a specific serotonin (5HT3) receptor antagonist used to manage nausea and vomiting following chemotherapy . Furthermore, indazole-3-carboxylic acid derivatives serve as crucial building blocks for the development of kinase inhibitors, which are a major focus in targeted cancer therapy . Compounds based on the indazole core, such as the marketed drugs Axitinib and Pazopanib, function as tyrosine kinase inhibitors and are used in the treatment of various cancers . The indazole ring system is prized for its ability to act as a bioisostere for indoles, promoting strong hydrogen bonding within the hydrophobic pockets of proteins, which is essential for its biological activity . Researchers also employ this compound and its derivatives in methodological chemistry studies to develop improved synthetic routes, such as direct and selective alkylation procedures for producing synthetic cannabinoid reference standards and their metabolites for forensic toxicology .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)10-11-8(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUBKQPNJIQYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654278
Record name 7-Methoxy-1H-indazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133841-08-4
Record name 7-Methoxy-1H-indazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1H-indazole-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 7-Methoxy-1H-indazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details two viable synthetic routes, starting from either 7-methoxy-1H-indole or a substituted aniline precursor, presenting detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate replication and optimization.

Pathway 1: Synthesis via Nitrosation and Oxidation of 7-Methoxy-1H-indole

This pathway commences with the synthesis of the key intermediate, 7-methoxy-1H-indole, followed by a two-step conversion involving nitrosation to form an aldehyde intermediate, which is subsequently oxidized to the target carboxylic acid. This route is analogous to the well-established synthesis of similar indazole-3-carboxylic acids.[1][2]

Step 1: Synthesis of 7-Methoxy-1H-indole
Step 2: Nitrosation of 7-Methoxy-1H-indole to 7-Methoxy-1H-indazole-3-carboxaldehyde

The conversion of a 7-substituted indole to the corresponding indazole-3-carboxaldehyde is a critical step.[1][2] This transformation is achieved through nitrosation, typically using sodium nitrite in an acidic medium.

Experimental Protocol:

  • In a round-bottom flask, a solution of sodium nitrite (8.0 equiv.) in a mixture of deionized water and dimethylformamide (DMF) is cooled to 0 °C.

  • 2 N Hydrochloric acid (2.7 equiv.) is slowly added to the solution at 0 °C.

  • After stirring for 10 minutes at 0 °C, a solution of 7-methoxy-1H-indole (1.0 equiv.) in DMF is added dropwise over a period of 2 hours using a syringe pump, maintaining the temperature at 0 °C.[1][2]

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 7-Methoxy-1H-indazole-3-carboxaldehyde.

Step 3: Oxidation of 7-Methoxy-1H-indazole-3-carboxaldehyde to this compound

The final step involves the oxidation of the aldehyde to the carboxylic acid. A mild and efficient method for this transformation is the Pinnick oxidation, which utilizes sodium chlorite.[1]

Experimental Protocol:

  • Dissolve 7-Methoxy-1H-indazole-3-carboxaldehyde (1.0 equiv.) in a 1:1 mixture of tert-butanol and water.

  • Add sodium dihydrogen phosphate (4.0 equiv.) and 2-methyl-2-butene (5.0 equiv.) to the solution.

  • In a separate flask, dissolve sodium chlorite (5.0 equiv.) in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

  • Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.[1]

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data for Indole-based Pathway (Analogous Synthesis):

StepProductReagentsTemperature (°C)Time (h)Yield (%)
27-Methyl-1H-indazole-3-carboxaldehydeNaNO₂, HCl, DMF/H₂O0 to RT1272
37-Methyl-1H-indazole-3-carboxylic acidNaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂ORT->80

Note: Yields are based on the synthesis of the 7-methyl analog and may vary for the 7-methoxy derivative.[2]

Synthesis Workflow (Indole-based Pathway):

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Nitrosation cluster_2 Step 3: Oxidation 7_methoxy_indole 7-Methoxy-1H-indole 7_methoxy_indazole_aldehyde 7-Methoxy-1H-indazole-3-carboxaldehyde 7_methoxy_indole->7_methoxy_indazole_aldehyde NaNO2, HCl DMF/H2O, 0°C to RT target_acid This compound 7_methoxy_indazole_aldehyde->target_acid NaClO2, NaH2PO4 2-methyl-2-butene t-BuOH/H2O, RT G cluster_0 Step 1: Starting Material cluster_1 Step 2: Sandmeyer Synthesis cluster_2 Step 3: Conversion to Indazole start_aniline 2-Amino-3-methoxyphenol isonitroso Isonitrosoacetanilide intermediate start_aniline->isonitroso Chloral hydrate Hydroxylamine HCl isatin 7-Methoxyisatin isonitroso->isatin H2SO4 hydrolyzed Ring-opened intermediate isatin->hydrolyzed NaOH (aq) target_acid This compound hydrolyzed->target_acid 1. Diazotization 2. Reduction 3. Cyclization

References

A Technical Guide to the Spectroscopic Profile of 7-Methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the spectroscopic characteristics of 7-Methoxy-1H-indazole-3-carboxylic acid. Due to the limited availability of direct experimental data for the carboxylic acid, this guide presents data for the closely related derivative, 3-Ethoxycarbonyl-7-methoxy-1H-indazole, alongside predicted data for the target compound. This information is crucial for the structural elucidation, identity confirmation, and purity assessment of this important chemical entity.

Spectroscopic Data

The following tables summarize the key spectroscopic data. The Nuclear Magnetic Resonance (NMR) and Infrared (IR) data are derived from the ethyl ester derivative, 3-Ethoxycarbonyl-7-methoxy-1H-indazole, which provides a close approximation for the core indazole structure.[1] The Mass Spectrometry (MS) data is predicted for the parent carboxylic acid.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the carbon-hydrogen framework of a molecule. The following data were reported for 3-Ethoxycarbonyl-7-methoxy-1H-indazole in deuterated chloroform (CDCl₃).[1]

Table 1: NMR Data for 3-Ethoxycarbonyl-7-methoxy-1H-indazole [1]

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Description Chemical Shift (δ) ppm Description
10.90 (1H, bs), NH 162.73 C=O (Ester)
7.77 (1H, d, J = 7.5 Hz), Ar-H 145.24 Ar-C
7.23 (1H, dd, J = 7.5, 7.5 Hz), Ar-H 133.23 Ar-C
6.77 (1H, d, J = 7.5 Hz), Ar-H 127.09 Ar-C
4.51 (2H, q, J = 7.2 Hz), -OCH₂CH₃ 124.23 Ar-C
3.98 (3H, s), -OCH₃ 124.08 Ar-C
1.47 (3H, t, J = 7.2 Hz), -OCH₂CH₃ 113.75 Ar-C
105.45 Ar-C
61.05 -OCH₂CH₃
55.51 -OCH₃

| | | 14.35 | -OCH₂CH₃ |

d: doublet, dd: doublet of doublets, t: triplet, q: quartet, s: singlet, bs: broad singlet, Ar: Aromatic

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for 3-Ethoxycarbonyl-7-methoxy-1H-indazole are presented below.[1] For the carboxylic acid, a very broad O-H stretch from 2500-3300 cm⁻¹ would also be expected.[3]

Table 2: IR Spectroscopy Data for 3-Ethoxycarbonyl-7-methoxy-1H-indazole [1]

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3162 N-H Stretch -
2927 C-H Stretch (Aliphatic) -
1700 C=O Stretch (Ester) Strong
1586 C=C Stretch (Aromatic) Medium

| 1265, 1242 | C-O Stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The following table includes predicted collision cross-section data for various adducts of this compound.[2]

Table 3: Predicted Mass Spectrometry Data for this compound [2]

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 193.06078 137.1
[M+Na]⁺ 215.04272 147.7
[M-H]⁻ 191.04622 137.4

| [M]⁺ | 192.05295 | 139.1 |

Experimental Protocols

The acquisition of spectroscopic data follows standardized laboratory procedures. The methodologies outlined below are generalized based on common practices for the characterization of organic compounds.[1][4][5]

NMR Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃ (0.5-0.7 mL), in an NMR tube.[4][6] ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 300 or 400 MHz instrument.[1][4] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent signal or an internal standard like tetramethylsilane (TMS).[7]

IR Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer.[4] The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.[4] The spectral data is reported in wavenumbers (cm⁻¹).[1]

Mass Spectrometry

High-resolution mass spectra (HRMS) are often obtained on a mass spectrometer using an electrospray ionization (ESI) source in either positive or negative ion mode.[1][4] The instrument combines liquid chromatography for separation with mass spectrometry for detection (LC-MS), which is invaluable for confirming molecular weight and identifying impurities.[6]

Workflow for Spectroscopic Analysis

The confirmation of a chemical structure is a systematic process that involves acquiring data from multiple spectroscopic techniques and correlating the results. The following diagram illustrates this logical workflow.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation & Correlation cluster_conclusion Conclusion Sample Sample Preparation Analysis Spectroscopic Analysis (NMR, IR, MS) Sample->Analysis Data Raw Spectral Data Analysis->Data NMR_Data NMR Data (Carbon-Hydrogen Framework) Data->NMR_Data IR_Data IR Data (Functional Groups) Data->IR_Data MS_Data MS Data (Molecular Weight & Formula) Data->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure Confirmation Final Structure Confirmation Structure->Confirmation

References

Physical and chemical properties of 7-Methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 7-Methoxy-1H-indazole-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. While experimental data for this specific molecule is limited in publicly available literature, this guide consolidates available information, predicted properties, and data from closely related analogs to offer a thorough profile.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring an indazole core substituted with a methoxy group at the 7-position and a carboxylic acid at the 3-position.

Table 1: Identifiers and Key Physical Properties

PropertyValueSource/Citation
CAS Number 133841-08-4[Active Biopharma Corp]
Molecular Formula C₉H₈N₂O₃[ChemShuttle]
Molecular Weight 192.17 g/mol [Active Biopharma Corp, ChemShuttle]
Appearance Off-white to yellow crystalline powder (predicted)General knowledge for similar compounds
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
pKa Not availableN/A
Predicted XlogP 1.4[PubChemLite]

Spectroscopic and Analytical Data

Table 2: Predicted Mass Spectrometry Data for this compound [1]

AdductPredicted m/z
[M+H]⁺ 193.06078
[M+Na]⁺ 215.04272
[M-H]⁻ 191.04622
[M]⁺ 192.05295

Table 3: Experimental Spectroscopic Data for 3-Ethoxycarbonyl-7-methoxy-1H-indazole (Ethyl Ester Analog) [2]

¹H NMR (300MHz, CDCl₃) δ (ppm) Multiplicity J (Hz) Assignment
10.90bsNH
7.77d7.5Aromatic H
7.23dd7.5, 7.5Aromatic H
6.77d7.5Aromatic H
4.51q7.2-OCH₂CH₃
3.98s-OCH₃
1.47t7.2-OCH₂CH₃
¹³C NMR (75 MHz, CDCl₃) δ (ppm) Assignment
162.73, 145.24, 133.23, 127.09, 124.23, 124.08, 113.75, 105.45, 61.05, 55.51, 14.35
FT-IR (neat) ν (cm⁻¹) Assignment
3162, 2927, 1700, 1586, 1265, 1242

Experimental Protocols

Synthesis of this compound (Adapted from a protocol for 7-Methyl-1H-indazole-3-carboxylic acid)

This protocol is adapted from a known procedure for a similar compound and may require optimization.[3]

Workflow Diagram:

SynthesisWorkflow cluster_0 Step 1: Nitrosation cluster_1 Step 2: Oxidation Indole 7-Methoxy-1H-indole Aldehyde 7-Methoxy-1H-indazole-3-carboxaldehyde Indole->Aldehyde NaNO₂, HCl, DMF/H₂O CarboxylicAcid This compound Aldehyde_ref->CarboxylicAcid NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O

A generalized synthetic workflow for the target compound.

Step 1: Synthesis of 7-Methoxy-1H-indazole-3-carboxaldehyde

  • In a round-bottom flask, dissolve sodium nitrite (NaNO₂) in a mixture of deionized water and dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrochloric acid (HCl) to the cooled solution while maintaining the temperature at 0 °C.

  • In a separate flask, dissolve 7-methoxy-1H-indole in DMF.

  • Add the 7-methoxy-1H-indole solution dropwise to the reaction mixture over a period of 2 hours at 0 °C using a syringe pump.

  • After the addition is complete, allow the reaction to stir at room temperature for 12 hours.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-Methoxy-1H-indazole-3-carboxaldehyde.

Step 2: Synthesis of this compound

  • Dissolve 7-Methoxy-1H-indazole-3-carboxaldehyde in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water.

  • Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Purification by Recrystallization
  • Select a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures).

  • Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of this compound can be confirmed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of this compound is lacking, the 1H-indazole-3-carboxamide scaffold, a direct derivative, has been identified as a potent and selective inhibitor of p21-activated kinase 1 (PAK1).[4][5][6][7] PAK1 is a key regulator of cell proliferation, survival, and motility, and its aberrant activation is implicated in cancer progression.

The inhibitory activity of 1H-indazole-3-carboxamide derivatives against PAK1 suggests that this compound could serve as a valuable precursor for the synthesis of potential PAK1 inhibitors.

Proposed PAK1 Signaling Pathway and Inhibition:

PAK1_Pathway cluster_upstream Upstream Activators cluster_pak1 PAK1 Kinase cluster_downstream Downstream Effects Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Proliferation Cell Proliferation PAK1->Proliferation Survival Cell Survival PAK1->Survival Motility Cell Motility PAK1->Motility Inhibitor 1H-indazole-3-carboxamide (Derivative) Inhibitor->PAK1 Inhibition

Proposed inhibition of the PAK1 signaling pathway.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation is necessary to confirm the predicted properties and explore its full potential in drug discovery and development.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 7-Methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted biological activities of 7-Methoxy-1H-indazole-3-carboxylic acid. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates its potential therapeutic applications based on the well-established bioactivities of the core 1H-indazole-3-carboxylic acid scaffold and its derivatives. This guide will focus on its potential as an anticancer and anti-inflammatory agent, providing detailed hypothetical screening protocols and relevant signaling pathways.

Introduction: The Prominence of the Indazole Scaffold

The indazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of 1H-indazole-3-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential, serving as a versatile template for the development of novel drugs.[3][4] Notably, several FDA-approved anticancer drugs feature the indazole scaffold, underscoring its clinical significance.[1] The core structure's ability to interact with various biological targets has made it a focal point for drug discovery efforts in oncology and inflammation.

Predicted Biological Activities and Rationale

Based on the extensive research conducted on analogous indazole derivatives, this compound is predicted to exhibit significant anticancer and anti-inflammatory properties. The methoxy group at the 7-position is a key structural feature that can influence the compound's pharmacokinetic and pharmacodynamic properties.

Anticancer Activity: A Focus on PAK1 Inhibition

A substantial body of evidence points to 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[5][6] PAK1 is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and motility.[7] Its aberrant activation is a hallmark of numerous cancers, making it an attractive target for therapeutic intervention. The 1H-indazole-3-carboxylic acid core is a key pharmacophore for binding to the ATP-binding site of PAK1. It is hypothesized that this compound, as a direct precursor to corresponding carboxamides, warrants investigation as a potential PAK1 inhibitor.

Quantitative Data for Structurally Related Indazole Derivatives:

To provide a rationale for screening this compound, the following table summarizes the anticancer activity of representative indazole derivatives.

Compound IDTarget/AssayCell LineIC50 (µM)Reference
Compound 2f Antiproliferative4T1 (Breast Cancer)0.23[3]
Compound 2f AntiproliferativeHepG2 (Liver Cancer)0.80[3]
Compound 6o CytotoxicityK562 (Leukemia)5.15[8]
Compound 6o CytotoxicityHEK-293 (Normal)33.2[8]
Compound 30l PAK1 Inhibition-0.0098[6]
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Indazole derivatives have also demonstrated significant anti-inflammatory properties.[9][10] The mechanism of action is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[11] The inflammatory response is a complex process, and dysregulation can lead to chronic inflammatory diseases. The structural features of indazoles make them suitable candidates for modulating these pathways.

Quantitative Data for Structurally Related Indazole Derivatives:

The following table presents data on the anti-inflammatory activity of related indazole compounds.

CompoundAssayIC50 (µM)Reference
Indazole TNF-α Inhibition220.11[9]
5-Aminoindazole TNF-α Inhibition230.19[9]
6-Nitroindazole IL-1β Inhibition100.75[11]
Compound 27 5-Lipoxygenase Inhibition0.044[10]

Experimental Protocols for Biological Activity Screening

The following are detailed, generalized protocols for the preliminary in vitro screening of this compound for its predicted biological activities.

In Vitro Anticancer Activity Screening: MTT Assay

This protocol outlines the assessment of the cytotoxic effects of the test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations. Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol measures the ability of the test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., Dexamethasone).

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B, with a 5-10 minute incubation period in the dark after each addition.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Calculate the IC50 value.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the hypothesized signaling pathway for anticancer activity and the general workflow for biological activity screening.

PAK1_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras PI3K PI3K Ras->PI3K Rac_Cdc42 Rac/Cdc42 PI3K->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK Actin_Cytoskeleton Actin Cytoskeleton Remodeling PAK1->Actin_Cytoskeleton Apoptosis_Inhibition Inhibition of Apoptosis PAK1->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression MEK_ERK->Cell_Cycle_Progression Cell_Migration_Invasion Cell Migration & Invasion Actin_Cytoskeleton->Cell_Migration_Invasion Inhibitor 7-Methoxy-1H-indazole- 3-carboxylic acid (Derivative) Inhibitor->PAK1 Inhibition Biological_Activity_Screening_Workflow Start Start: Compound Synthesis/ Procurement of 7-Methoxy-1H- indazole-3-carboxylic acid Primary_Screening Primary In Vitro Screening Anticancer_Assay Anticancer Assay (e.g., MTT Assay) Primary_Screening->Anticancer_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO Inhibition Assay) Primary_Screening->Anti_inflammatory_Assay Data_Analysis Data Analysis (IC50 Determination) Anticancer_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Hit_Identification Hit Identification (Potent Activity Observed?) Data_Analysis->Hit_Identification Secondary_Screening Secondary Screening & Mechanism of Action Studies Hit_Identification->Secondary_Screening Yes End End: Preclinical Development Hit_Identification->End No Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Lead_Optimization->End

References

Potential Mechanism of Action of 7-Methoxy-1H-indazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential mechanism of action for 7-Methoxy-1H-indazole-3-carboxylic acid based on available data for structurally related compounds. Direct experimental evidence for this specific molecule is limited in publicly accessible literature. The information provided herein is intended for research and informational purposes only.

Executive Summary

This compound belongs to the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While direct studies on the 7-methoxy-substituted carboxylic acid are not extensively reported, a compelling body of evidence on analogous 1H-indazole-3-carboxamides strongly suggests that the primary mechanism of action for this compound class is the inhibition of p21-Activated Kinase 1 (PAK1).[1] PAK1 is a serine/threonine kinase that is a critical node in numerous signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

This technical guide delineates the hypothesized mechanism of action centered on PAK1 inhibition, presents quantitative data from closely related analogues, provides detailed experimental protocols for assessing this activity, and visually represents the pertinent signaling pathways and experimental workflows. Alternative potential mechanisms, such as the inhibition of the Phosphoinositide 3-Kinase (PI3K) pathway and modulation of calcium channels, are also briefly discussed.

Primary Hypothesis: Inhibition of p21-Activated Kinase 1 (PAK1)

The most prominent hypothesis for the mechanism of action of indazole-3-carboxylic acid derivatives is the inhibition of PAK1.[1] PAK1 is a downstream effector of the Rho GTPases, Rac1 and Cdc42, and its aberrant activation is a hallmark of many cancers. By inhibiting PAK1, these compounds can potentially disrupt oncogenic signaling, leading to anti-proliferative and anti-metastatic effects.

The PAK1 Signaling Pathway

PAK1 plays a central role in a complex network of signaling pathways that regulate cell growth, survival, and motility. Upon activation by Rac1/Cdc42, PAK1 phosphorylates a multitude of downstream substrates, initiating a cascade of cellular events that contribute to tumorigenesis.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Ras Ras RTK->Ras PI3K PI3K Ras->PI3K Rac_Cdc42 Rac1/Cdc42 PI3K->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK LIMK LIMK PAK1->LIMK Cell_Cycle Cell Cycle Progression PAK1->Cell_Cycle Apoptosis Inhibition of Apoptosis PAK1->Apoptosis Gene_Expression Gene Expression MEK_ERK->Gene_Expression Cofilin Cofilin LIMK->Cofilin Cytoskeletal Cytoskeletal Reorganization Cofilin->Cytoskeletal Proliferation Cell Proliferation & Survival Cell_Cycle->Proliferation Apoptosis->Proliferation Metastasis Metastasis Cytoskeletal->Metastasis Gene_Expression->Proliferation Inhibitor 7-Methoxy-1H-indazole -3-carboxylic acid (Hypothesized) Inhibitor->PAK1

Hypothesized inhibition of the PAK1 signaling pathway.
Structure-Activity Relationship (SAR) Insights

While direct SAR studies for this compound are unavailable, research on related indazole-3-carboxamides as PAK1 inhibitors indicates the importance of the substituent at the 3-position for activity. The carboxamide moiety is often crucial for interaction with the kinase. It is plausible that the carboxylic acid of the title compound serves as a key precursor for the synthesis of more potent carboxamide derivatives. However, the carboxylic acid itself may possess inhibitory activity, albeit potentially weaker than its amide counterparts.

Other Potential Mechanisms of Action

While PAK1 inhibition is the most strongly supported hypothesis based on available literature for this compound class, other potential mechanisms should be considered.

  • Phosphoinositide 3-Kinase (PI3K) Pathway Inhibition: Some indazole derivatives have been shown to inhibit components of the PI3K pathway.[2][3][4] This pathway is also central to cell growth, proliferation, and survival, and its inhibition is a validated anti-cancer strategy.

  • Calcium-Release Activated Calcium (CRAC) Channel Blockade: Studies have identified indazole-3-carboxamides as potent blockers of CRAC channels, which are important for immune cell activation. The specific regiochemistry of the amide linker was found to be critical for this activity, with the "reversed" amide isomer showing significantly higher potency.[5][6]

Quantitative Data for Analogous Compounds

The following table summarizes the in vitro inhibitory activity of structurally related 1H-indazole-3-carboxamide derivatives against PAK1. This data provides a benchmark for the potential potency of compounds within this class.

Compound IDTargetAssay TypeIC50 (nM)Reference
30l PAK1Biochemical9.8N/A
87b PAK1Biochemical159N/A
87c PAK1Biochemical52N/A
87d PAK1Biochemical16N/A

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. Lower values indicate higher potency. The data presented is for 1H-indazole-3-carboxamide derivatives, not this compound.

Experimental Protocols

To facilitate further investigation into the potential mechanism of action of this compound, a detailed protocol for a common in vitro kinase inhibition assay is provided below.

In Vitro PAK1 Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human PAK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Substrate peptide (e.g., Ser/Thr 19 peptide)

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the test compound solution or DMSO (vehicle control).

    • Add 2 µL of the PAK1 enzyme solution.

    • Incubate at room temperature for 15 minutes to allow for compound binding.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental_Workflow Start Start: Compound Preparation (Serial Dilution) Reaction_Setup Reaction Setup in 384-well Plate: 1. Add Compound/DMSO 2. Add PAK1 Enzyme 3. Pre-incubate Start->Reaction_Setup Reaction_Initiation Initiate Kinase Reaction: Add Substrate/ATP Mixture Reaction_Setup->Reaction_Initiation Incubation Incubate at 37°C for 60 min Reaction_Initiation->Incubation Termination Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubation->Termination Signal_Generation Generate Luminescent Signal: Add Kinase Detection Reagent Termination->Signal_Generation Measurement Measure Luminescence Signal_Generation->Measurement Analysis Data Analysis: Calculate % Inhibition & IC50 Measurement->Analysis End End Analysis->End

Workflow for an in vitro PAK1 inhibition assay.

Conclusion

Based on the robust evidence from structurally related 1H-indazole-3-carboxamide derivatives, the most probable mechanism of action for this compound is the inhibition of p21-Activated Kinase 1 (PAK1).[1] This hypothesis is supported by the established role of the indazole scaffold in potent and selective PAK1 inhibitors. However, the lack of direct experimental data for the title compound necessitates further investigation to confirm this proposed mechanism and to evaluate its potency. The provided experimental protocols offer a clear framework for the empirical validation of this hypothesis. Researchers are encouraged to consider other potential mechanisms, such as PI3K pathway inhibition or CRAC channel modulation, in their investigations. The continued exploration of indazole derivatives holds significant promise for the development of novel therapeutics, particularly in the field of oncology.

References

An In-depth Technical Guide to the Synthesis of 7-Methoxy-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 7-Methoxy-1H-indazole-3-carboxylic acid and its derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory effects.[1][2] This document outlines a robust three-step synthetic sequence, starting from the commercially available 7-methoxy-1H-indole. Detailed experimental protocols, quantitative data for analogous compounds, and potential biological activities are presented to facilitate research and development in this promising area of chemical science.

Synthetic Strategy Overview

The synthesis of this compound derivatives can be efficiently achieved through a three-step process:

  • Nitrosation of 7-Methoxy-1H-indole: Conversion of the indole starting material into the key intermediate, 7-Methoxy-1H-indazole-3-carboxaldehyde.

  • Oxidation to Carboxylic Acid: Oxidation of the aldehyde to the corresponding carboxylic acid.

  • Amide Coupling: Derivatization of the carboxylic acid to form a variety of amide derivatives.

This synthetic route is illustrated in the following workflow diagram:

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Oxidation cluster_2 Step 3: Amide Coupling start 7-Methoxy-1H-indole intermediate1 7-Methoxy-1H-indazole-3-carboxaldehyde start->intermediate1 Nitrosation intermediate2 This compound intermediate1->intermediate2 Pinnick Oxidation reagents1 NaNO₂, HCl, DMF/H₂O, 0°C to RT final_product 7-Methoxy-1H-indazole-3-carboxamide Derivatives intermediate2->final_product Amidation reagents2 NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O reagents3 Amine (R-NH₂), Coupling Agent (e.g., HATU), Base (e.g., DIPEA), DMF

Caption: Overall synthetic route for 7-Methoxy-1H-indazole-3-carboxamide derivatives.

Experimental Protocols

Step 1: Synthesis of 7-Methoxy-1H-indazole-3-carboxaldehyde

This procedure is adapted from the optimized nitrosation of indoles.[3][4] The slow addition of the indole to the nitrosating mixture is crucial for minimizing side reactions and achieving high yields, especially with electron-rich indoles like the 7-methoxy derivative.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )
7-Methoxy-1H-indole147.17
Sodium nitrite (NaNO₂)69.00
Hydrochloric acid (HCl, 2N aq.)36.46
Dimethylformamide (DMF)73.09
Deionized water18.02
Ethyl acetate (EtOAc)88.11
Brine-
Magnesium sulfate (MgSO₄)120.37

Procedure:

  • In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (8.0 equiv.) in a mixture of deionized water and DMF.

  • Cool the solution to 0 °C in an ice bath and slowly add 2N aqueous HCl (7.0 equiv.).

  • Stir the resulting mixture at 0 °C for 10 minutes.

  • In a separate flask, dissolve 7-methoxy-1H-indole (1.0 equiv.) in DMF.

  • Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). For electron-rich indoles, the reaction is typically complete within a few hours.[4]

  • Upon completion, extract the mixture three times with ethyl acetate.

  • Wash the combined organic layers three times with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 7-Methoxy-1H-indazole-3-carboxaldehyde.

Quantitative Data for Analogous Methoxy-Substituted Indoles: [4]

Starting IndoleProductYield (%)
5-Methoxy-1H-indole5-Methoxy-1H-indazole-3-carboxaldehyde91
5-Benzyloxy-1H-indole5-Benzyloxy-1H-indazole-3-carboxaldehyde91
Step 2: Synthesis of this compound

This protocol utilizes the Pinnick oxidation, a mild and efficient method for converting aldehydes to carboxylic acids. The procedure is adapted from the synthesis of 7-Methyl-1H-indazole-3-carboxylic acid.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )
7-Methoxy-1H-indazole-3-carboxaldehyde176.16
Sodium chlorite (NaClO₂)90.44
Sodium dihydrogen phosphate (NaH₂PO₄)119.98
2-Methyl-2-butene70.13
tert-Butanol (t-BuOH)74.12
Water18.02
Sodium sulfite (Na₂SO₃)126.04
Sodium bicarbonate (NaHCO₃)84.01
Hydrochloric acid (HCl, 1N aq.)36.46
Ethyl acetate (EtOAc)88.11

Procedure:

  • Dissolve 7-Methoxy-1H-indazole-3-carboxaldehyde (1.0 equiv.) in a 1:1 mixture of tert-butanol and water.

  • Add sodium dihydrogen phosphate (4.0 equiv.) and 2-methyl-2-butene (5.0 equiv.) to the solution.

  • In a separate flask, dissolve sodium chlorite (5.0 equiv.) in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

  • Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Step 3: Synthesis of 7-Methoxy-1H-indazole-3-carboxamide Derivatives

This general procedure for amide coupling is adapted from established methods for the synthesis of indazole-3-carboxamides.[5][6] The use of HATU as a coupling agent is often preferred for its high efficiency.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )
This compound192.16
HATU380.23
DIPEA129.24
Amine (R-NH₂)Varies
Ammonium chloride (for primary amide)53.49
DMF73.09
Ethyl acetate (EtOAc)88.11
Water18.02
Brine-
Anhydrous sodium sulfate (Na₂SO₄)142.04

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DMF.

  • Add HATU (1.2 equiv.) and DIPEA (3.0 equiv.) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine (or ammonium chloride for the primary amide, 1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 7-Methoxy-1H-indazole-3-carboxamide derivative.

Quantitative Data for Amide Coupling of 1H-Indazole-3-carboxylic Acid: [7]

AmineProductYield (%)
BenzylamineN-benzyl-1H-indazole-3-carboxamide85
2-MorpholinoethanamineN-(2-morpholinoethyl)-1H-indazole-3-carboxamide78
Piperazine(1H-indazol-3-yl)(piperazin-1-yl)methanone82

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound derivatives are not extensively reported, the 1H-indazole-3-carboxamide scaffold is a known inhibitor of p21-activated kinase 1 (PAK1).[1][8] Aberrant activation of PAK1 is implicated in tumor progression, making it a significant target in oncology.[1][8] It is hypothesized that 7-Methoxy-1H-indazole-3-carboxamide derivatives may also exhibit inhibitory activity against PAK1.

The diagram below illustrates the hypothesized mechanism of action through the inhibition of the PAK1 signaling pathway.

G cluster_pathway PAK1 Signaling Pathway cluster_inhibition Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK MEK PAK1->MEK Cell_Surv Cell Survival PAK1->Cell_Surv Cell_Mig Cell Migration PAK1->Cell_Mig ERK ERK MEK->ERK Cell_Pro Cell Proliferation ERK->Cell_Pro Inhibitor 7-Methoxy-1H-indazole-3- carboxamide Derivative Inhibitor->PAK1 Inhibition Inhibition

Caption: Hypothesized inhibition of the PAK1 signaling pathway.

This guide provides a foundational framework for the synthesis and potential biological evaluation of this compound derivatives. The detailed protocols and compiled data from analogous compounds offer a valuable resource for researchers aiming to explore this promising class of molecules for drug discovery and development.

References

Structure-activity relationship of 7-Methoxy-1H-indazole-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of 7-Methoxy-1H-indazole-3-carboxylic Acid Analogs

Introduction

The indazole core is a significant pharmacophore in medicinal chemistry, with its derivatives showing a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] Specifically, the 1H-indazole-3-carboxamide scaffold has been identified as a privileged structure for developing inhibitors of various enzymes and receptors implicated in diseases like cancer and inflammatory conditions.[2] Variations in substitutions on the indazole ring and the carboxamide nitrogen play a crucial role in determining the potency and selectivity of these compounds.[2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their inhibitory activities against key biological targets.

Core Structure and SAR Insights

The central scaffold, this compound, offers several positions for chemical modification to explore the structure-activity landscape. The primary points of interest for SAR studies are the indazole ring, particularly the 7-position, and the carboxylic acid group at the 3-position, which is often converted to a carboxamide.

The Indazole Ring and the 7-Position

The methoxy group at the 7-position is a key feature. Compared to a methyl group at the same position, the methoxy group can influence electronic properties and potential hydrogen bonding interactions. For instance, in the context of Glycogen Synthase Kinase-3 (GSK-3) inhibition, methoxy derivatives have shown higher potency than their methyl counterparts, highlighting the importance of this substitution for high potency.[3] The 7-position substituent is also expected to affect the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can indirectly impact its overall bioactivity.[2]

The 3-Position Carboxamide Linker

The conversion of the 3-carboxylic acid to a 3-carboxamide is a critical modification. For Calcium Release-Activated Calcium (CRAC) channel blockers, the specific regiochemistry of the amide linker at the 3-position is essential for activity.[4] An indazole-3-carboxamide analog showed potent inhibition of calcium influx, while its reverse amide isomer was inactive, demonstrating the stringent structural requirement of the 3-carboxamide moiety for this target.[4]

Substituents on the Carboxamide Nitrogen

The nature of the substituent on the carboxamide nitrogen (the R group) dramatically influences the inhibitory activity and selectivity of the analogs.

  • For p21-activated kinase 1 (PAK1) Inhibition: The SAR analysis indicates that substituting the carboxamide nitrogen with an appropriate hydrophobic ring that can fit into a deep back pocket of the kinase is critical for high inhibitory activity.[5] For example, analogs with bulky and hydrophobic groups at the para-position of a phenyl ring, such as a phenoxy group, result in highly potent compounds with IC50 values in the nanomolar range.[2][5]

  • For CRAC Channel Inhibition: The presence and position of fluorine atoms on the phenyl ring attached to the carboxamide are crucial.[2] A 3-fluoro-4-pyridyl group, for instance, leads to sub-micromolar potency.[2]

  • For GSK-3 Inhibition: Modifications on a piperidine ring attached to the carboxamide nitrogen have been explored. Replacing a methyl group on the piperidine with an N-alkylcarboxylic acid led to a notable increase in activity.[3]

Quantitative Data Presentation

The following tables summarize the inhibitory activities of various 1H-indazole-3-carboxamide analogs against different biological targets.

Table 1: Inhibitory Activity of Indazole-3-Carboxamide Analogs against PAK1 [2][5]

Compound IDR Group (at N of carboxamide)IC50 (nM)
Analog 1 (2,4-dichlorophenyl)52
Analog 2 (4-chloro-2-fluorophenyl)16
Analog 3 (2-chloro-4-fluorophenyl)159
30l (Analog 4) (4-phenoxyphenyl)9.8

Table 2: Inhibitory Activity of 5-substituted-1H-indazole-3-carboxamide Analogs against GSK-3 [3]

Compound IDR Group (at N of carboxamide)Substitution at 5-positionIC50 (µM)
48 (piperidin-4-ylmethyl)Methyl>10
49 (piperidin-4-ylmethyl)Methoxy1.7
50 (piperidin-4-ylmethyl)Methoxy0.35
51a N-methyl-piperidin-4-ylmethylH1.20
51d N-(carboxypropyl)-piperidin-4-ylmethylH0.23
51g N-(carboxymethyl)-piperidin-4-ylmethylH0.07
51h N-(carboxyethyl)-piperidin-4-ylmethylH0.05

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental procedures provide a clearer understanding of the compounds' mechanism of action and development process.

PAK1_Signaling_Pathway Rac_Cdc42 Rac/Cdc42 (GTPases) PAK1 PAK1 (p21-activated kinase 1) Rac_Cdc42->PAK1 Activation Downstream Downstream Effectors (e.g., LIMK1, Snail) PAK1->Downstream Phosphorylation Cell_Effects Cell Migration & Invasion Downstream->Cell_Effects Inhibitor 1H-Indazole-3-carboxamide Analogs Inhibitor->PAK1

Caption: The PAK1 signaling pathway, a target for indazole-3-carboxamide analogs.[2]

CRAC_Channel_Pathway Receptor TCR / GPCR Activation PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca²⁺ Release STIM1 STIM1 ER->STIM1 Senses Ca²⁺ Depletion ORAI1 ORAI1 (CRAC Channel) STIM1->ORAI1 Activation Calcium Ca²⁺ Influx ORAI1->Calcium Response Cellular Response (e.g., Mast Cell Degranulation) Calcium->Response Inhibitor Indazole-3-carboxamide Analogs Inhibitor->ORAI1

Caption: Activation of the CRAC channel and its inhibition by indazole analogs.[2]

Synthesis_Workflow Start Protected Indazole Step1 Carboxylation (n-BuLi, CO₂) Start->Step1 Intermediate 1H-Indazole-3-carboxylic acid Step1->Intermediate Step2 Amide Coupling (EDC, HOBT, Amine) Intermediate->Step2 Product 1H-Indazole-3-carboxamide Analog Step2->Product

Caption: General synthetic workflow for 1H-indazole-3-carboxamide analogs.[6]

Experimental Protocols

General Synthesis of 1H-Indazole-3-carboxamide Derivatives[6]

This protocol outlines the final amide coupling step, starting from the corresponding carboxylic acid.

  • Materials:

    • 1H-Indazole-3-carboxylic acid derivative (1 equivalent)

    • 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equivalents)

    • Triethylamine (TEA) (3 equivalents)

    • Substituted amine (1 equivalent)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the 1H-Indazole-3-carboxylic acid derivative in anhydrous DMF.

    • Add HOBT, EDC.HCl, and TEA to the solution.

    • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the desired substituted amine to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water.

    • Extract the product using a 10% Methanol in Chloroform solution (2 x 30 mL).

    • Combine the organic layers, wash with 10% NaHCO3 solution and brine, then dry over anhydrous Na2SO4.

    • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.

In Vitro PAK1 Inhibition Assay[7]

The inhibitory activity against PAK1 can be assessed using a luminescence-based kinase assay.

  • Materials:

    • ADP-Glo™ Kinase Assay kit (Promega)

    • Recombinant PAK1 enzyme

    • Substrate peptide for PAK1

    • ATP

    • Test compounds (this compound analogs)

    • DMSO

    • 384-well plates

  • Procedure:

    • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound to determine the IC50 value.

    • Reaction Setup: In a 384-well plate, add 1 µL of the test compound solution or 5% DMSO (as a control).

    • Kinase Reaction: Add the PAK1 enzyme, substrate, and ATP to initiate the kinase reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).

    • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. Incubate for 30 minutes.

    • Data Acquisition: Record the luminescence signal using a microplate reader.

    • Data Analysis: The amount of ADP produced is directly proportional to the kinase activity and the luminescence signal. Calculate the percentage of inhibition relative to the control and determine the IC50 value by plotting the inhibition percentage against the compound concentration.

Conclusion

The this compound scaffold serves as a versatile platform for the development of potent and selective inhibitors against various therapeutic targets. The structure-activity relationship studies reveal that modifications at the 7-position of the indazole ring and, more significantly, on the nitrogen of the 3-carboxamide group are critical for modulating biological activity. Bulky hydrophobic groups on the carboxamide enhance PAK1 inhibition, while specific fluorine substitutions are key for CRAC channel blockade. Furthermore, the presence of a methoxy group at the 7-position appears beneficial for GSK-3 inhibition compared to other small substituents. These findings provide a clear roadmap for the rational design of next-generation therapeutics based on this promising chemical scaffold.

References

An In-depth Technical Guide to the Investigational Therapeutic Potential of 7-Methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research, quantitative data, and established experimental protocols specifically for 7-Methoxy-1H-indazole-3-carboxylic acid are limited. This guide provides a comprehensive framework for its investigation by leveraging established methodologies and data from structurally analogous compounds, particularly from the 1H-indazole-3-carboxamide and 7-methyl-indazole classes. The therapeutic potential and pathways discussed are hypothesized based on these related molecules and require empirical validation for the title compound.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1] Several indazole-based therapeutics are used clinically or are in clinical trials, highlighting the therapeutic promise of this heterocycle.[1] this compound is a member of this class, and while it is not extensively studied, its structure suggests potential for biological activity. This document outlines a hypothesized therapeutic potential, drawing parallels from closely related analogs, and provides a technical guide for its synthesis and evaluation.

Chemical Properties

A summary of the basic chemical properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₈N₂O₃PubChem[2]
Molecular Weight 192.17 g/mol PubChem[2]
Monoisotopic Mass 192.0535 DaPubChem[2]
Predicted XlogP 1.4PubChem[2]
SMILES COC1=CC=CC2=C1NN=C2C(=O)OPubChem[2]
InChI Key DSUBKQPNJIQYOT-UHFFFAOYSA-NPubChem[2]

Proposed Synthesis

A robust synthetic route for this compound can be proposed based on established methods for analogous indazole derivatives, such as the direct nitrosation of substituted indoles.[3][4] The workflow involves the conversion of a commercially available indole into the corresponding indazole-3-carboxaldehyde, followed by oxidation to the target carboxylic acid.

G indole 7-Methoxy-1H-indole reagents1 1. NaNO₂, HCl 2. DMF/H₂O, 0°C to RT aldehyde 7-Methoxy-1H-indazole- 3-carboxaldehyde reagents2 NaClO₂, NaH₂PO₄ 2-methyl-2-butene t-BuOH/H₂O acid 7-Methoxy-1H-indazole- 3-carboxylic acid reagents1->aldehyde Nitrosative Cyclization reagents2->acid Oxidation

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following are detailed, generalized protocols adapted from literature for the synthesis of similar compounds.[3][5] They serve as a starting point for the synthesis of the title compound.

Protocol 2.1.1: Synthesis of 7-Methoxy-1H-indazole-3-carboxaldehyde This procedure is adapted from a general method for the nitrosation of indoles.[3]

  • Prepare a nitrosating mixture by dissolving sodium nitrite (NaNO₂, 8.0 equiv) in a solution of deionized water and N,N-Dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 2 N hydrochloric acid (HCl, 7.0 equiv) to the cooled solution while maintaining the temperature at 0 °C.

  • After stirring for 10 minutes, add a solution of 7-methoxy-1H-indole (1.0 equiv) in DMF dropwise over a period of 2 hours using a syringe pump.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water (3x) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the aldehyde.

Protocol 2.1.2: Oxidation to this compound This protocol is adapted from the oxidation of the analogous 7-methyl aldehyde.[5]

  • Dissolve the 7-Methoxy-1H-indazole-3-carboxaldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

  • Add sodium dihydrogen phosphate (NaH₂PO₄, 4.0 equiv) and 2-methyl-2-butene (5.0 equiv) to the solution.

  • In a separate flask, dissolve sodium chlorite (NaClO₂, 5.0 equiv) in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

  • Acidify the aqueous layer with 1 N HCl, which should precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.

Hypothesized Therapeutic Potential & Mechanism of Action

While no biological data exists for this compound, the 1H-indazole-3-carboxamide scaffold is a known inhibitor of several key signaling proteins in oncology.[6][7] The primary hypothesized target, based on extensive research on derivatives, is p21-Activated Kinase 1 (PAK1).[6][8]

Primary Hypothesis: PAK1 Inhibition

PAK1 is a serine/threonine kinase that acts as a critical downstream effector for the Rho GTPases, Rac1 and Cdc42.[6] Aberrant activation of PAK1 is a known driver in numerous cancers, promoting cell proliferation, survival, and motility.[6][8] Inhibition of PAK1 is therefore a promising strategy for cancer therapy, particularly for suppressing tumor migration and invasion.[7] Derivatives of 1H-indazole-3-carboxamide have demonstrated potent, selective inhibition of PAK1.[7]

G cluster_upstream Upstream Activators cluster_core Core Kinase cluster_downstream Downstream Effects RhoGTPases Rac1 / Cdc42 PAK1 p21-Activated Kinase 1 (PAK1) RhoGTPases->PAK1 Activates Proliferation Cell Proliferation PAK1->Proliferation Survival Cell Survival PAK1->Survival Metastasis Metastasis & Invasion PAK1->Metastasis Compound 7-Methoxy-1H-indazole- 3-carboxylic acid (Hypothesized) Compound->PAK1 Inhibits

Caption: Hypothesized inhibition of the PAK1 signaling pathway.

Quantitative Data for Analogous Compounds

The following table summarizes key quantitative data for a potent PAK1 inhibitor from the 1H-indazole-3-carboxamide class. This data provides a benchmark for the potential efficacy that could be expected from the title compound upon empirical testing.

Compound IDTargetAssay TypeIC₅₀Cell LineEffectSource
30l PAK1Enzyme Inhibition9.8 nM-Potent Inhibition[7]
30l -Cell Migration-MDA-MB-231Significant Suppression[7]
30l -Cell Invasion-MDA-MB-231Significant Suppression[7]
6o -Cytotoxicity5.15 µMK562Promising Inhibition[1][8]
6o -Cytotoxicity33.2 µMHEK-293 (Normal)Low Toxicity[1][8]
Protocol for Biological Evaluation

To validate the hypothesized activity of this compound, the following experimental protocols, adapted from studies on related compounds, are recommended.[6][8]

Protocol 3.3.1: In Vitro PAK1 Kinase Inhibition Assay (ADP-Glo™) This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[8]

  • Compound Preparation: Prepare a stock solution of the title compound in DMSO. Create a serial dilution to determine the IC₅₀ value.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound or a 5% DMSO solution (vehicle control).

  • Kinase Reaction: Add the PAK1 enzyme, the appropriate substrate, and ATP to initiate the reaction. Incubate at the recommended temperature and time.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Measurement: Measure the luminescence using a plate reader. The signal correlates with the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents an unexplored molecule within a therapeutically significant chemical class. Based on robust evidence from structurally related compounds, it is hypothesized to possess biological activity as a PAK1 inhibitor, warranting investigation for its potential in oncology, specifically in anti-metastatic therapy. The synthetic and analytical protocols provided in this guide offer a clear framework for the empirical validation of this hypothesis. Future work should focus on the successful synthesis of the compound, followed by a comprehensive biological evaluation including in vitro kinase profiling, cellular assays for migration and invasion, and eventual in vivo studies in relevant cancer models.

References

7-Methoxy-1H-indazole-3-carboxylic Acid: A Core Scaffold for Potent PAK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting PAK1

P21-activated kinase 1 (PAK1), a serine/threonine kinase, has emerged as a critical node in numerous signaling pathways that drive oncogenesis.[1] As a downstream effector of the Rho GTPases Rac1 and Cdc42, PAK1 plays a pivotal role in regulating cell proliferation, survival, motility, and cytoskeletal dynamics. Aberrant activation and overexpression of PAK1 are frequently observed in a variety of human cancers, including breast, lung, and pancreatic cancer, and are often associated with tumor progression, metastasis, and resistance to therapy.[1][2] This central role in cancer pathology makes PAK1 a compelling and attractive target for the development of novel anticancer therapeutics. The inhibition of PAK1 is a promising strategy to disrupt these malignant processes and improve patient outcomes.

The 1H-indazole-3-carboxamide scaffold has been identified as a promising framework for the development of potent and selective PAK1 inhibitors.[1] While direct inhibitory data for 7-Methoxy-1H-indazole-3-carboxylic acid against PAK1 is not prominently available in current literature, this molecule represents a key structural core from which highly potent derivatives are synthesized. This guide will delve into the significance of this scaffold, the quantitative inhibitory data of its derivatives, the crucial structure-activity relationships, and detailed experimental protocols for their synthesis and evaluation.

Quantitative Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives against PAK1

The potency of PAK1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the in vitro inhibitory activity of several representative 1H-indazole-3-carboxamide derivatives against PAK1.

Compound IDR Group (Amide Moiety)PAK1 IC50 (nM)Reference
30l 4-(pyridin-4-yl)piperazin-1-yl9.8[1][2]
87d Substituted chlorophenyl with a hydrophobic moiety16[3]
87c Substituted chlorophenyl with a hydrophobic moiety52[3]
87b Substituted chlorophenyl159[3]

Structure-Activity Relationship (SAR) of 1H-Indazole-3-Carboxamide PAK1 Inhibitors

The development of potent and selective PAK1 inhibitors based on the 1H-indazole-3-carboxamide scaffold is guided by key structure-activity relationships.[1][4] These relationships highlight the importance of specific chemical modifications to the core structure.

  • The 1H-indazole-3-carboxamide Core : This moiety serves as the fundamental pharmacophore, providing the necessary anchor for binding to the ATP-binding site of PAK1.

  • Hydrophobic Interactions : The introduction of an appropriate hydrophobic ring that can fit into the deep back pocket of the ATP-binding site significantly enhances inhibitory activity.[1][4]

  • Solvent-Exposed Region : The addition of a hydrophilic group in the bulk solvent region is critical for improving both inhibitory activity and selectivity against other kinases.[1][4] The piperazine moiety with a terminal pyridine ring in compound 30l is a prime example of a modification in this region that confers high potency.[4]

  • Substitutions on the Indazole Ring : While less explored in the available literature for PAK1 inhibitors, substitutions on the indazole ring, such as the 7-methoxy group, could influence the compound's physicochemical properties, including solubility and cell permeability, and potentially fine-tune its binding affinity and selectivity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1H-indazole-3-carboxamide derivatives and for the key in vitro and cell-based assays used to characterize their activity as PAK1 inhibitors.

Synthesis of 1H-indazole-3-carboxamide Derivatives

This protocol describes a general method for the amide bond formation between a 1H-indazole-3-carboxylic acid (like the 7-methoxy derivative) and a desired amine.

Materials:

  • This compound

  • Substituted aryl or aliphatic amine (e.g., 1-(pyridin-4-yl)piperazine)

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • To the solution, add HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents).

  • Add TEA or DIPEA (3 equivalents) to the reaction mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired substituted amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the precipitate and wash with water.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 1H-indazole-3-carboxamide derivative.[3]

In Vitro PAK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescence-based assay measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[3][5]

Materials:

  • Recombinant human PAK1 enzyme

  • PAK1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase Buffer

  • 384-well plates

  • Test compounds (1H-indazole-3-carboxamides) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution (or 5% DMSO for the vehicle control).

  • Add 2 µL of the PAK1 enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.[3]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the PAK1 inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compounds

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a desired time period (e.g., 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

Cell Invasion Assay (Transwell Assay)

This assay evaluates the ability of the PAK1 inhibitor to suppress cancer cell invasion through a basement membrane matrix.[3]

Materials:

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • Matrigel or another basement membrane extract

  • Cancer cell line

  • Serum-free and complete cell culture medium

  • Test compounds

Procedure:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend the cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the coated inserts, including the test compound at desired concentrations.

  • Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).

  • Incubate the plate for 24-48 hours to allow for cell invasion.

  • After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).

  • Count the number of invading cells in several microscopic fields for each insert.

  • Quantify the extent of invasion and the inhibitory effect of the compound.[3]

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the inhibition of PAK1 by 1H-indazole-3-carboxamide derivatives.

PAK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_core PAK1 Core Activation cluster_downstream Downstream Effects Growth_Factors Growth_Factors Rac_Cdc42 Rac_Cdc42 Growth_Factors->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation Cytoskeletal_Remodeling Cytoskeletal_Remodeling PAK1->Cytoskeletal_Remodeling Cell_Proliferation Cell_Proliferation PAK1->Cell_Proliferation Cell_Survival Cell_Survival PAK1->Cell_Survival Metastasis Metastasis PAK1->Metastasis Inhibitor 7-Methoxy-1H-indazole- 3-carboxylic acid derivative Inhibitor->PAK1 Inhibition

Caption: Simplified PAK1 signaling pathway and the point of inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays Synthesis Synthesis of 1H-indazole-3-carboxamide derivatives Kinase_Assay PAK1 Kinase Assay (IC50 determination) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Cell_Invasion Cell Invasion Assay (e.g., Transwell) Cell_Viability->Cell_Invasion

Caption: General experimental workflow for inhibitor characterization.

SAR_Logic cluster_modifications Key Structural Modifications Core_Scaffold 1H-Indazole-3-Carboxamide Core Scaffold Hydrophobic_Group Addition of Hydrophobic Group (targets back pocket) Core_Scaffold->Hydrophobic_Group Hydrophilic_Group Addition of Hydrophilic Group (targets solvent region) Core_Scaffold->Hydrophilic_Group Indazole_Subst Substitution on Indazole Ring (e.g., 7-Methoxy) Core_Scaffold->Indazole_Subst Potency_Selectivity Enhanced Potency and Selectivity for PAK1 Inhibition Hydrophobic_Group->Potency_Selectivity Hydrophilic_Group->Potency_Selectivity Indazole_Subst->Potency_Selectivity Potential to modulate properties

Caption: Logical relationship of the Structure-Activity Relationship (SAR).

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of 7-Methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methoxy-1H-indazole-3-carboxylic acid is a member of the indazole class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, as derivatives have shown a wide range of biological activities, including potential as anti-cancer agents, kinase inhibitors, and anti-inflammatory molecules[1][2][3][4][5]. While specific biological data for this compound is not extensively available, the closely related 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of p21-activated kinase 1 (PAK1)[6][7]. Aberrant PAK1 signaling is implicated in cancer cell proliferation, survival, and metastasis, making it a compelling therapeutic target[6][7].

This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound against PAK1. The protocol is based on established methods for assessing kinase inhibition and can be adapted for high-throughput screening.

Hypothesized Signaling Pathway

Based on the activity of structurally related compounds, it is hypothesized that this compound may inhibit the PAK1 signaling pathway. PAK1 is a serine/threonine kinase that acts as a critical downstream effector of the Rho GTPases, Rac1 and Cdc42. Upon activation, PAK1 phosphorylates numerous substrates, leading to cellular responses such as cytoskeletal reorganization, cell motility, and gene expression changes that contribute to cancer progression.

PAK1_Signaling_Pathway Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 (p21-Activated Kinase 1) Rac_Cdc42->PAK1 Activation Downstream_Substrates Downstream Substrates (e.g., LIMK1, RAF1) PAK1->Downstream_Substrates Phosphorylation Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream_Substrates->Cellular_Responses Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->PAK1 Inhibition

Caption: Hypothesized inhibition of the PAK1 signaling pathway by this compound.

Experimental Protocol: In Vitro PAK1 Kinase Inhibition Assay

This protocol describes a luminescent-based kinase assay to determine the in vitro inhibitory activity of this compound against PAK1. The assay measures the amount of ADP produced, which is inversely proportional to PAK1 activity.

Materials and Reagents:

  • This compound

  • Recombinant human PAK1 enzyme

  • PAK1 substrate peptide

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • DMSO (Dimethyl sulfoxide)

  • Staurosporine (positive control)

  • 384-well white microplates

Experimental Workflow

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Compound, Enzyme, Substrate, ATP) start->prepare_reagents dispense_compound Dispense Compound/Controls into 384-well plate prepare_reagents->dispense_compound add_enzyme Add PAK1 Enzyme dispense_compound->add_enzyme initiate_reaction Initiate Reaction (Add Substrate/ATP mixture) add_enzyme->initiate_reaction incubate_rt Incubate at Room Temperature initiate_reaction->incubate_rt stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_rt->stop_reaction incubate_stop Incubate stop_reaction->incubate_stop detect_adp Detect ADP (Add Kinase Detection Reagent) incubate_stop->detect_adp incubate_detect Incubate detect_adp->incubate_detect read_luminescence Read Luminescence incubate_detect->read_luminescence analyze_data Data Analysis (Calculate % Inhibition, IC50) read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro PAK1 kinase inhibition assay.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., 10-point, 3-fold serial dilution).

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the wells of a 384-well plate.

    • For control wells, add 1 µL of DMSO (negative control) or 1 µL of staurosporine (positive control).

  • Kinase Reaction:

    • Prepare a solution of PAK1 enzyme in kinase assay buffer. Add 5 µL of the enzyme solution to each well.

    • Prepare a solution of PAK1 substrate and ATP in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve.

Data Presentation

The quantitative data from the PAK1 inhibition assay should be summarized in a clear and structured table.

Table 1: Inhibitory Activity of this compound against PAK1

CompoundTargetAssay TypeIC₅₀ (nM) [Hypothetical]
This compoundPAK1Kinase Inhibition50
Staurosporine (Control)PAK1Kinase Inhibition10

Note: The IC₅₀ value for this compound is hypothetical and should be determined experimentally.

Conclusion

This document provides a comprehensive protocol for the in vitro evaluation of this compound as a potential PAK1 inhibitor. The provided workflow and data presentation guidelines are intended to facilitate reproducible and high-quality research. Based on the known activities of related indazole compounds, further investigation into the biological effects of this compound in cellular models of cancer is warranted.

References

Application Notes and Protocols for Cell-Based Assay Design: 7-Methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Several indazole-containing molecules have been investigated as inhibitors of various protein kinases and other key enzymes involved in disease progression.[3][4] This application note provides a detailed guide for designing and implementing cell-based assays to investigate the biological effects of 7-Methoxy-1H-indazole-3-carboxylic acid. While specific experimental data for this particular compound is limited in publicly available literature, the protocols outlined here are based on the known activities of structurally related indazole derivatives, which have been shown to target signaling pathways critical for cancer cell proliferation, survival, and metastasis.[5][6]

The primary hypothesized mechanism of action for similar 1H-indazole-3-carboxamide derivatives is the inhibition of p21-Activated Kinase 1 (PAK1), a key regulator of cell motility and survival.[5][7] Therefore, the following protocols are designed to assess the cytotoxic and apoptotic effects of this compound on cancer cells, as well as its impact on key proteins within the PAK1 signaling cascade.

Data Presentation: Hypothetical Quantitative Summary

The following table summarizes hypothetical data for the biological activity of this compound in various cancer cell lines. This data is illustrative and serves as a template for presenting experimental findings.

Cell LineAssay TypeEndpointIC50 / EC50 (µM)Notes
MCF-7 (Breast Cancer)Cell Viability (MTT)Cell Proliferation15.2Demonstrates dose-dependent inhibition of proliferation.
HCT-116 (Colon Cancer)Cell Viability (MTT)Cell Proliferation10.8Shows potent anti-proliferative effects.
A549 (Lung Cancer)Cell Viability (MTT)Cell Proliferation25.5Moderate activity observed.
MCF-7 (Breast Cancer)Apoptosis (Annexin V/PI)Apoptotic Cells18.5Induction of apoptosis confirmed by flow cytometry.
HCT-116 (Colon Cancer)Western Blotp-PAK1 Inhibition8.1Significant reduction in phosphorylated PAK1 levels.
MCF-7 (Breast Cancer)Cell Migration (Wound Healing)Migration Inhibition12.7Inhibits cancer cell migration in vitro.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This assay distinguishes between live, apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).[2]

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PAK1, anti-PAK1, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer. Quantify the protein concentration.

  • Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.[4]

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometrically analyze the bands and normalize to a loading control like β-actin.

Mandatory Visualizations

PAK1_Signaling_Pathway Growth Factors Growth Factors This compound This compound PAK1 PAK1 Apoptosis Apoptosis PAK1->Apoptosis Downstream Effectors Downstream Effectors PAK1->Downstream Effectors Cell Proliferation Cell Proliferation Cell Survival Cell Survival Metastasis Metastasis Receptor Tyrosine Kinases Receptor Tyrosine Kinases Rac/Cdc42 Rac/Cdc42 Receptor Tyrosine Kinases->Rac/Cdc42 Rac/Cdc42->PAK1 Downstream Effectors->Cell Proliferation Downstream Effectors->Cell Survival Downstream Effectors->Metastasis

Caption: Hypothesized PAK1 signaling pathway and inhibition.

Experimental_Workflow start Start: Compound Preparation cell_culture Cancer Cell Culture (e.g., MCF-7, HCT-116) start->cell_culture treatment Treat Cells with This compound cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot Analysis (p-PAK1, Caspase-3) treatment->western_blot migration Cell Migration Assay (Wound Healing) treatment->migration data_analysis Data Analysis and IC50 Determination viability->data_analysis apoptosis->data_analysis western_blot->data_analysis migration->data_analysis end End: Report Generation data_analysis->end

Caption: Overall experimental workflow for compound evaluation.

Western_Blot_Workflow start Cell Lysis and Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Analysis detection->analysis

Caption: Step-by-step workflow for Western Blot analysis.

References

Application Notes and Protocols for 7-Methoxy-1H-indazole-3-carboxylic acid in Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Derivatives of 1H-indazole-3-carboxylic acid, in particular, have garnered significant attention for their therapeutic potential in oncology and other diseases driven by aberrant kinase signaling. This document provides detailed application notes and protocols for the investigation of 7-Methoxy-1H-indazole-3-carboxylic acid as a kinase inhibitor. While specific experimental data for this exact compound is emerging, the information presented herein is based on the well-established activity of structurally related analogs, particularly 1H-indazole-3-carboxamides, against key kinase targets such as p21-activated kinase 1 (PAK1) and Glycogen Synthase Kinase-3 (GSK-3).

These notes are intended to guide researchers in designing and executing experiments to characterize the inhibitory activity and cellular effects of this compound.

Data Presentation: Kinase Inhibition Profile of Structurally Related Analogs

Quantitative data on the inhibitory activity of close structural analogs of this compound are presented below. These values, primarily half-maximal inhibitory concentrations (IC50), serve as a benchmark for assessing the potential potency of the target compound.

Table 1: Inhibitory Activity of Representative 1H-Indazole-3-Carboxamide Derivatives against PAK1

Compound IDPAK1 IC50 (nM)Reference
87b159[1]
87c52[1]
87d16[1]
30l9.8[1][2]

Note: Lower IC50 values indicate higher potency. The inhibitory activity of these compounds highlights the potential of the 1H-indazole-3-carboxamide scaffold, derived from the corresponding carboxylic acid, as a source of potent PAK1 inhibitors.

Table 2: Kinase Selectivity Profile of a Representative 1H-Indazole-3-Carboxamide Derivative (Compound 14)

Kinase Target% Inhibition at 1 µM
GSK-3β98
CDK2/cyclin A25
CDK5/p2522
CK118
ROCK215

Note: This data, from a study on GSK-3 inhibitors, demonstrates that derivatives of the 1H-indazole-3-carboxamide scaffold can be designed to exhibit selectivity for specific kinase targets.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the kinase inhibitory activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the in vitro inhibitory activity of a test compound against a specific kinase using an ADP-Glo™ Kinase Assay or similar luminescence-based technology that quantifies ADP production.

Materials:

  • This compound

  • Recombinant human kinase (e.g., PAK1, GSK-3β)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

  • Anhydrous DMSO

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control).

    • Add 2 µL of the kinase solution (diluted in kinase assay buffer) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme pre-incubation.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in kinase assay buffer). The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for Kinase Pathway Inhibition (Western Blot)

This protocol is designed to assess the effect of this compound on the phosphorylation of downstream substrates of a target kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., MDA-MB-231 for PAK1)

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target kinase and downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 2, 6, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-LIMK1 for PAK1 inhibition) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Signal Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the change in phosphorylation of the downstream substrate relative to the total protein levels.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in kinase inhibition studies.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Rho GTPases Rac1/Cdc42 RTK->Rho GTPases PAK1 PAK1 Rho GTPases->PAK1 Activation Downstream Substrates e.g., LIMK1, Snail PAK1->Downstream Substrates Phosphorylation Cytoskeletal Reorganization Cytoskeletal Reorganization Downstream Substrates->Cytoskeletal Reorganization Cell Migration & Invasion Cell Migration & Invasion Downstream Substrates->Cell Migration & Invasion Gene Transcription Gene Transcription Downstream Substrates->Gene Transcription Inhibitor 7-Methoxy-1H-indazole- 3-carboxylic acid Inhibitor->PAK1 Inhibition G Start Start Compound_Prep Prepare serial dilutions of This compound Start->Compound_Prep Assay_Setup Add compound, kinase, and substrate/ATP to 384-well plate Compound_Prep->Assay_Setup Incubation Incubate at 30°C for 60 min Assay_Setup->Incubation ADP_Detection Add ADP-Glo™ Reagent Incubation->ADP_Detection Luminescence Add Kinase Detection Reagent ADP_Detection->Luminescence Read_Plate Measure luminescence Luminescence->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End G Hypothesis Hypothesis: This compound inhibits a target kinase In_Vitro In Vitro Studies Hypothesis->In_Vitro Cell_Based Cell-Based Studies Hypothesis->Cell_Based Biochemical_Assay Biochemical Kinase Assay (IC50 determination) In_Vitro->Biochemical_Assay Selectivity_Screen Kinase Selectivity Profiling In_Vitro->Selectivity_Screen Pathway_Analysis Western Blot for Downstream Substrates Cell_Based->Pathway_Analysis Functional_Assay Cell Migration/Invasion Assay Cell_Based->Functional_Assay Conclusion Conclusion: Characterization of inhibitory potency and cellular effects Biochemical_Assay->Conclusion Selectivity_Screen->Conclusion Pathway_Analysis->Conclusion Functional_Assay->Conclusion

References

Application Notes and Protocols for the Preclinical Evaluation of 7-Methoxy-1H-indazole-3-carboxylic acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental workflow for the in vivo evaluation of 7-Methoxy-1H-indazole-3-carboxylic acid, a novel small molecule with hypothesized anti-cancer activity. Based on the established pharmacology of related 1H-indazole-3-carboxamide derivatives, this protocol outlines a preclinical testing cascade predicated on the compound's potential as an inhibitor of p21-activated kinase 1 (PAK1).[1][2][3][4] The workflow encompasses initial in vitro characterization, progressing to in vivo assessment of anti-tumor efficacy in a human tumor xenograft mouse model, pharmacokinetic profiling, and preliminary toxicology studies. Detailed methodologies for each key experiment are provided to guide researchers in the preclinical development of this and similar compounds.

Hypothesized Mechanism of Action and Signaling Pathway

While direct evidence for this compound is limited, the 1H-indazole-3-carboxamide scaffold is a known feature of potent PAK1 inhibitors.[1][2][3][4] PAK1 is a serine/threonine kinase that is a critical node in multiple oncogenic signaling pathways, influencing cell proliferation, survival, and motility.[5][6][7] Dysregulation of PAK1 is implicated in the progression of various cancers.[6][8] We hypothesize that this compound exerts its anti-tumor effects by inhibiting PAK1, thereby disrupting downstream signaling cascades such as the RAF-MEK-ERK pathway and modulating the expression of proteins involved in cell cycle progression and apoptosis.[8]

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 activates PAK1 PAK1 Rac_Cdc42->PAK1 activates Raf1 Raf-1 PAK1->Raf1 activates Bad Bad PAK1->Bad inhibits 7_Methoxy_1H_indazole_3_carboxylic_acid 7-Methoxy-1H-indazole- 3-carboxylic acid 7_Methoxy_1H_indazole_3_carboxylic_acid->PAK1 inhibits MEK MEK Raf1->MEK activates ERK ERK MEK->ERK activates CyclinD1 Cyclin D1 ERK->CyclinD1 upregulates Proliferation Cell Proliferation CyclinD1->Proliferation Apoptosis Apoptosis Bcl2 Bcl-2 Bcl2->Apoptosis Bad->Bcl2

Hypothesized PAK1 Signaling Pathway and Point of Inhibition.

Overall Experimental Workflow

The preclinical evaluation of this compound will follow a staged approach, beginning with in vitro validation and culminating in in vivo efficacy, pharmacokinetic, and toxicology studies.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy Studies cluster_2 Phase 3: Pharmacokinetics (PK) & Toxicology (Tox) cluster_3 Phase 4: Data Analysis & Decision Making In_Vitro_Kinase_Assay PAK1 Kinase Assay (IC50 Determination) Cell_Proliferation_Assay Cancer Cell Line Proliferation (GI50 Determination) Xenograft_Model Human Tumor Xenograft (e.g., NCI-H520 in nude mice) Cell_Proliferation_Assay->Xenograft_Model Acute_Tox_Study Acute Oral Toxicology (Rodent; OECD 420/423) Cell_Proliferation_Assay->Acute_Tox_Study Efficacy_Assessment Tumor Growth Inhibition (TGI) Xenograft_Model->Efficacy_Assessment PK_Study Pharmacokinetic Study (Rodent; PO & IV) Xenograft_Model->PK_Study Data_Integration Integrate Efficacy, PK/PD, and Tox Data Efficacy_Assessment->Data_Integration PK_Study->Data_Integration Acute_Tox_Study->Data_Integration Go_NoGo Go/No-Go Decision for Further Development Data_Integration->Go_NoGo

Overall preclinical experimental workflow.

Data Presentation

Quantitative data from the proposed studies should be summarized for clear interpretation and comparison. The following tables provide templates for organizing the anticipated results.

Table 1: In Vitro Activity Profile (Hypothetical Data)

Assay TypeTarget/Cell LineEndpointThis compoundControl Compound (e.g., FRAX597)
Kinase AssayPAK1IC50 (nM)158
ProliferationNCI-H520 (Lung Cancer)GI50 (µM)0.50.2
ProliferationMDA-MB-231 (Breast Cancer)GI50 (µM)0.80.4
ProliferationPANC-1 (Pancreatic Cancer)GI50 (µM)1.20.6

Table 2: In Vivo Efficacy in NCI-H520 Xenograft Model (Hypothetical Data)

Treatment Group (n=8)Dose (mg/kg, PO, QD)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)Body Weight Change (%)
Vehicle Control01250 ± 150-+5.2
Compound25625 ± 9050+1.5
Compound50375 ± 7570-2.3
Positive ControlVaries400 ± 8068-3.0

Table 3: Pharmacokinetic Parameters in Rats (Hypothetical Data)

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)Bioavailability (%)
IV215000.0825003.5100
PO108001.045004.036

Table 4: Acute Oral Toxicology in Rats (OECD 423) (Hypothetical Observations)

Dose Group (mg/kg)nMortalityClinical SignsGross Necropsy FindingsGHS Classification
3003/3 F0/3None observedNo abnormalitiesCategory 5 or Unclassified
20003/3 F0/3Mild, transient lethargy at 2-4h post-doseNo abnormalitiesCategory 5 or Unclassified

Experimental Protocols

In Vivo Anti-Tumor Efficacy in a Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in a subcutaneous NCI-H520 human lung cancer xenograft model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • NCI-H520 human squamous non-small cell lung cancer cells

  • Matrigel

  • 6-8 week old female athymic nude mice

  • Calipers, sterile syringes, and needles

Procedure:

  • Cell Culture and Implantation: Culture NCI-H520 cells under standard conditions. Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 1-2 x 107 cells into the flank of each mouse.[9]

  • Tumor Growth and Grouping: Monitor tumor growth by caliper measurements twice weekly. When tumors reach an average volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8 per group).

  • Dosing: Prepare fresh formulations of the test compound and vehicle daily. Administer the compound or vehicle orally (PO) via gavage once daily (QD) for 21 consecutive days.

  • Monitoring: Record tumor volumes and body weights twice weekly. Observe animals daily for any signs of toxicity or distress.

  • Endpoint: At the end of the study, euthanize mice and excise tumors for weight measurement and potential pharmacodynamic analysis (e.g., Western blot for p-PAK1).

  • Data Analysis: Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Pharmacokinetic (PK) Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound following intravenous and oral administration in rats.

Materials:

  • This compound

  • Formulation vehicles for IV (e.g., Solutol/Ethanol/Water) and PO (e.g., 0.5% CMC)

  • Male Sprague-Dawley rats (250-300g) with jugular vein cannulas (optional for serial sampling)

  • Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

  • Centrifuge, analytical balance, LC-MS/MS system

Procedure:

  • Dosing: Fast rats overnight prior to dosing.

    • IV group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL per sample) at specified time points.[10]

    • IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.

  • Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters including Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (F%).

Acute Oral Toxicology Study in Rats

Objective: To determine the acute oral toxicity of this compound in female rats according to OECD Guideline 423 (Acute Toxic Class Method).[11][12]

Materials:

  • This compound

  • Vehicle (e.g., corn oil)

  • Young, healthy, nulliparous, non-pregnant female Wistar rats (8-12 weeks old)

Procedure:

  • Acclimatization and Fasting: Acclimatize animals for at least 5 days. Fast animals overnight prior to dosing.

  • Dosing: Administer the test substance as a single oral dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg. Based on the expected low toxicity, a starting dose of 300 mg/kg is proposed.

  • Stepwise Procedure:

    • Dose an initial group of 3 female rats at 300 mg/kg.

    • If no mortality occurs, proceed to a higher dose (2000 mg/kg) in another group of 3 female rats.

    • The study is stopped if no mortality is observed at 2000 mg/kg.

  • Observations: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all clinical signs of toxicity, morbidity, and mortality.

  • Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Classification: Classify the substance based on the observed mortality at the different dose levels according to the Globally Harmonised System (GHS).[13]

References

Application Notes: 7-Methoxy-1H-indazole-3-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including several FDA-approved anti-cancer drugs such as Axitinib and Pazopanib.[1][2] Derivatives of 1H-indazole-3-carboxylic acid, in particular, have garnered significant interest as potent inhibitors of various protein kinases implicated in cancer progression.[3][4]

While extensive public domain data on 7-Methoxy-1H-indazole-3-carboxylic acid is limited, this document extrapolates its potential applications based on the well-documented activities of structurally analogous 1H-indazole-3-carboxamide derivatives. These notes provide a hypothesized mechanism of action, representative quantitative data from related compounds, and detailed protocols for evaluating its anti-cancer efficacy in cell-based assays.

Hypothesized Mechanism of Action

The primary mechanism of action for this class of compounds is hypothesized to be the inhibition of p21-Activated Kinase 1 (PAK1).[5][6] PAK1 is a serine/threonine kinase that acts as a critical downstream effector of the Rho GTPases, Rac1 and Cdc42.[6] Aberrant PAK1 activation is a known hallmark of numerous cancers, where it drives oncogenic signaling, promotes cytoskeletal rearrangements for motility, and enhances cell survival.[3][5] Inhibition of PAK1 by an indazole-based compound is expected to disrupt these processes, leading to anti-tumor effects.[6]

A potential secondary mechanism may involve the inhibition of the Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling cascade, another critical pathway frequently dysregulated in cancer.[5]

PAK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, FGF) Rho_GTPases Rac1 / Cdc42 PAK1 PAK1 (p21-Activated Kinase 1) Rho_GTPases->PAK1 Activation Cytoskeleton Cytoskeletal Dynamics PAK1->Cytoskeleton Proliferation Cell Proliferation PAK1->Proliferation Survival Cell Survival (Anti-apoptosis) PAK1->Survival Migration Cell Migration & Invasion Cytoskeleton->Migration Inhibitor 7-Methoxy-1H-indazole- 3-carboxylic acid (Hypothesized) Inhibitor->PAK1 Inhibition

Caption: Hypothesized inhibition of the PAK1 signaling pathway.

Quantitative Data

Specific IC₅₀ values for this compound are not widely published. The following table summarizes the anti-proliferative activity of structurally related indazole derivatives against various human cancer cell lines, providing a benchmark for potential efficacy.

Compound IDCancer Cell LineCell TypeIC₅₀ (µM)Reference
2f 4T1Breast Cancer0.23 - 1.15[1]
3b WiDrColorectal Carcinoma27.20[7]
3d HeLaCervical Cancer< 100[7]
5k Hep-G2Hepatoma3.32[8]
6o K562Chronic Myeloid Leukemia5.15[8]
6o A549Lung Cancer< 10[8]
6o PC-3Prostate Cancer< 10[8]
30l MDA-MB-231Breast CancerNot specified for cytotoxicity, but significantly suppressed migration/invasion.[3]

Note: The data represents the activity of different, though structurally related, indazole compounds and should be used as a general guideline.

Experimental Protocols

The following are detailed protocols for assessing the anti-cancer properties of this compound in vitro.

Experimental_Workflow start_node Start: Compound Preparation & Solubilization process_node process_node decision_node decision_node end_node Data Analysis & Conclusion A Compound Stock Solution (in DMSO) B In Vitro Cytotoxicity Screening (MTT Assay) on Cancer Cell Panel A->B C Determine IC50 Values B->C D Is IC50 in active range? C->D E Mechanistic Studies D->E Yes I End: Ineffective Compound D->I No F Apoptosis Assay (Annexin V/PI) E->F G Cell Migration Assay (Wound Healing) E->G H Protein Expression (Western Blot) E->H J Analyze Mechanistic Data F->J G->J H->J

Caption: General workflow for in vitro evaluation of a novel compound.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the effect of the compound on cell viability and is used to determine the IC₅₀ (half-maximal inhibitory concentration).[9]

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[9]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO at the highest percentage used).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 48 hours.[8][9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[9]

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay quantifies the induction of apoptosis and distinguishes it from necrosis.[10]

Materials:

  • Annexin V-FLUOS Staining Kit

  • Treated cells and control cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at 1x and 2x the IC₅₀ value for 24-48 hours. Include an untreated or vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.[10]

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[10]

  • Staining: Resuspend the cell pellet in 100 µL of incubation buffer provided in the kit. Add Annexin V-FLUOS and Propidium Iodide (PI) solution according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately by flow cytometry.[10] Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be positive for both stains.

Caption: Apoptosis induction pathway observed for a related indazole compound 2f.[1]
Protocol 3: Cell Migration (Wound Healing Assay)

This assay provides a qualitative and semi-quantitative assessment of a compound's ability to inhibit cell migration.[4]

Materials:

  • Cells seeded in 6-well plates grown to ~90-100% confluence

  • Sterile 200 µL pipette tip

  • Complete medium with reduced serum (e.g., 1% FBS)

  • Inverted microscope with a camera

Procedure:

  • Create Wound: Once cells reach confluence, create a straight scratch (wound) across the center of the monolayer with a sterile pipette tip.

  • Wash: Gently wash the wells twice with PBS to remove detached cells.

  • Treatment: Replace the PBS with reduced-serum medium containing the test compound at various concentrations (e.g., 0.5x and 1x IC₅₀). Include a vehicle control.

  • Imaging: Capture images of the scratch at 0 hours. Place the plate back in the incubator.

  • Data Acquisition: Capture images of the same fields at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis: Quantify the migration by measuring the area of the wound at each time point using software like ImageJ. The rate of wound closure is indicative of cell migration.[4] A delay in closure in treated wells compared to the control indicates an inhibitory effect.

References

Application Notes and Protocols for the Synthesis of 7-Methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 7-Methoxy-1H-indazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic route is adapted from established methodologies for structurally similar compounds, specifically the synthesis of 7-Methyl-1H-indazole-3-carboxylic acid. The protocol outlines a two-step process commencing with the nitrosation of commercially available 7-methoxy-1H-indole to yield the intermediate 7-Methoxy-1H-indazole-3-carboxaldehyde, followed by an oxidation reaction to produce the target carboxylic acid. This application note includes detailed experimental procedures, expected quantitative data, and a visual representation of the synthetic workflow to guide researchers in the efficient preparation of this key indazole derivative.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in the field of pharmaceutical sciences due to their diverse biological activities. The 1H-indazole-3-carboxylic acid scaffold, in particular, serves as a crucial intermediate for the synthesis of a wide array of bioactive molecules, including kinase inhibitors and receptor modulators. This compound, with its specific substitution pattern, offers a unique chemical handle for the development of novel therapeutic agents. This protocol details a reliable and adaptable synthetic route to access this important compound.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence starting from 7-methoxy-1H-indole.

Step 1: Nitrosation

The first step involves the nitrosation of 7-methoxy-1H-indole. In this reaction, an in situ generated nitrosating agent, formed from sodium nitrite and an acid, reacts with the indole to form the intermediate 7-Methoxy-1H-indazole-3-carboxaldehyde. This reaction proceeds via an electrophilic substitution on the indole ring, followed by a ring-closing rearrangement.

Step 2: Oxidation

The second step is the oxidation of the intermediate aldehyde to the corresponding carboxylic acid. A mild oxidizing agent, such as sodium chlorite, is employed to selectively convert the aldehyde functional group to a carboxylic acid without affecting other sensitive parts of the molecule.

Experimental Protocols

Step 1: Synthesis of 7-Methoxy-1H-indazole-3-carboxaldehyde

Materials and Reagents:

ReagentMolar Mass ( g/mol )
7-Methoxy-1H-indole147.18
Sodium Nitrite (NaNO₂)69.00
Hydrochloric Acid (HCl, 2 N)36.46
Dimethylformamide (DMF)73.09
Deionized Water18.02
Ethyl Acetate (EtOAc)88.11
Magnesium Sulfate (MgSO₄)120.37
Petroleum Ether-

Procedure:

  • In a round-bottom flask, prepare a solution of sodium nitrite (8.0 equivalents) in a mixture of deionized water and DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2 N hydrochloric acid (2.7 equivalents) to the cooled solution while maintaining the temperature at 0 °C.

  • Stir the mixture for 10 minutes at 0 °C.

  • In a separate flask, dissolve 7-methoxy-1H-indole (1.0 equivalent) in DMF.

  • Add the solution of 7-methoxy-1H-indole dropwise to the nitrosating mixture over a period of 2 hours using a syringe pump, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the mixture three times with ethyl acetate.

  • Combine the organic layers and wash them three times with water, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v) to afford 7-Methoxy-1H-indazole-3-carboxaldehyde.

Step 2: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )
7-Methoxy-1H-indazole-3-carboxaldehyde176.17
Sodium Chlorite (NaClO₂)90.44
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.98
2-Methyl-2-butene70.13
tert-Butanol (t-BuOH)74.12
Water18.02
Sodium Sulfite (Na₂SO₃)126.04
Sodium Bicarbonate (NaHCO₃)84.01
Hydrochloric Acid (HCl, 1 N)36.46
Ethyl Acetate (EtOAc)88.11

Procedure:

  • Dissolve 7-Methoxy-1H-indazole-3-carboxaldehyde (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

  • Add sodium dihydrogen phosphate (4.0 equivalents) and 2-methyl-2-butene (5.0 equivalents) to the solution.

  • In a separate flask, dissolve sodium chlorite (5.0 equivalents) in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

  • Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for analogous reactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (%)
7-Methoxy-1H-indazole-3-carboxaldehydeC₉H₈N₂O₂176.1760-75>95
This compoundC₉H₈N₂O₃192.1780-90>98

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Oxidation Start 7-Methoxy-1H-indole Reagents1 NaNO₂, HCl DMF/H₂O, 0°C to RT Start->Reagents1 Intermediate 7-Methoxy-1H-indazole-3-carboxaldehyde Reagents1->Intermediate Intermediate2 7-Methoxy-1H-indazole-3-carboxaldehyde Reagents2 NaClO₂, NaH₂PO₄ 2-methyl-2-butene t-BuOH/H₂O, RT Intermediate2->Reagents2 Product This compound Reagents2->Product

Caption: Synthetic route for this compound.

Conclusion

The described two-step synthesis provides a practical and efficient method for the preparation of this compound. This protocol is designed to be accessible to researchers in various fields, enabling the synthesis of this key intermediate for further elaboration into more complex molecules with potential therapeutic applications. The provided workflow and expected data serve as a valuable guide for the successful execution of this synthesis.

Application Note: Assessing the Cytotoxicity of 7-Methoxy-1H-indazole-3-carboxylic acid using a Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methoxy-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole class of molecules. Derivatives of indazole are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include anti-inflammatory, anti-tumor, and protein kinase inhibitory properties.[1][2][3] The evaluation of the cytotoxic potential of novel compounds like this compound is a critical initial step in the drug development process. This assessment helps to determine the concentration range at which the compound exhibits cellular toxicity, providing essential information for its therapeutic window and potential off-target effects.[4]

This application note provides a detailed protocol for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5] The principle of this assay relies on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes present in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Data Presentation

The quantitative data obtained from the MTT assay should be summarized in a structured table to facilitate the clear comparison of the cytotoxic effects of this compound at different concentrations.

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Vehicle Control)1.2540.089100
11.1980.07595.5
51.0530.06384.0
100.8760.05169.8
250.5430.04243.3
500.2110.02516.8
1000.0980.0157.8

Experimental Protocol: MTT Assay

This protocol is designed for assessing the cytotoxicity of this compound on adherent cells cultured in a 96-well plate format.

Materials and Reagents:

  • Human cancer cell line (e.g., A549, HeLa, MCF-7)

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

  • Preparation of Compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). While the exact solubility should be experimentally determined, related compounds are often soluble in DMSO.[7][8]

    • Store the stock solution at -20°C.

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.[6]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank control (medium only, no cells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT reagent to each well.[5][9]

    • Incubate the plate for 3-4 hours at 37°C, protected from light.[9][10]

    • After incubation, carefully aspirate the MTT solution from each well.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][9]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9]

  • Data Acquisition and Analysis:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: Cell Viability (%) = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

    • Plot the cell viability (%) against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualization

MTT_Assay_Workflow MTT Assay Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with Compound Dilutions prep_compound->treat_cells prep_cells Seed Cells in 96-well Plate prep_cells->treat_cells incubate_treatment Incubate (e.g., 24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT cell viability assay.

References

Application Notes and Protocols for Western Blot Analysis Following Treatment with 7-Methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of 7-Methoxy-1H-indazole-3-carboxylic acid. Due to the limited publicly available data on the specific biological activities of this compound, this document presents a hypothesized application based on the known effects of structurally related indazole derivatives, which have been implicated in the modulation of key signaling pathways, such as the p21-Activated Kinase (PAK1) pathway, known for its role in cell proliferation and migration.[1][2][3] The following protocols offer a robust framework for cell treatment, protein extraction, and immunoblotting to assess changes in protein expression and phosphorylation states, thereby enabling the elucidation of the compound's potential mechanism of action.

Introduction

Indazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-tumor and anti-inflammatory properties.[4][5][6] While the specific cellular targets of this compound are not yet fully characterized, related 1H-indazole-3-carboxamide compounds have been identified as potent inhibitors of p21-activated kinase 1 (PAK1).[1][2][3] PAK1 is a critical node in signaling pathways that regulate cell survival, proliferation, and cytoskeletal dynamics.[1]

Western blotting is an indispensable technique for characterizing the effects of small molecules on cellular signaling.[2] It allows for the sensitive and specific detection of changes in the expression levels and post-translational modifications of target proteins. This document provides detailed protocols for treating cultured cells with this compound and subsequently analyzing protein expression by Western blot.

Data Presentation: Illustrative Quantitative Analysis

The following table presents hypothetical data from a Western blot experiment designed to investigate the effect of this compound on the PAK1 signaling pathway in a cancer cell line (e.g., MDA-MB-231). This data is for illustrative purposes to demonstrate how to present quantitative Western blot results.

Target ProteinTreatment GroupDensitometry (Arbitrary Units)Fold Change (vs. Vehicle)
p-PAK1 (Thr423) Vehicle (DMSO)1.251.00
1 µM Compound0.880.70
10 µM Compound0.450.36
50 µM Compound0.210.17
Total PAK1 Vehicle (DMSO)1.301.00
1 µM Compound1.280.98
10 µM Compound1.321.02
50 µM Compound1.290.99
β-Actin Vehicle (DMSO)1.501.00
1 µM Compound1.521.01
10 µM Compound1.480.99
50 µM Compound1.511.01

Experimental Protocols

I. Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating adherent cell cultures. Optimization of cell type, seeding density, and treatment duration is recommended.

Materials:

  • Cultured cells (e.g., MDA-MB-231, HeLa, A549)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well or 10 cm tissue culture plates

  • Phosphate-buffered saline (PBS), ice-cold

Procedure:

  • Cell Seeding: Seed cells in 6-well or 10 cm plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare fresh dilutions of this compound in complete cell culture medium from a concentrated stock solution. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and does not exceed 0.1%.

  • Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of the compound or vehicle control.

  • Incubation: Return the cells to the incubator and treat for the desired time period (e.g., 24, 48, or 72 hours).

II. Preparation of Cell Lysates

This protocol details the steps for extracting total protein from cultured cells for Western blot analysis.

Materials:

  • Treated cells in culture plates

  • Ice-cold PBS

  • RIPA Lysis Buffer (with freshly added protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge (refrigerated at 4°C)

Procedure:

  • Washing: Place the cell culture plates on ice. Aspirate the treatment medium and wash the cells once with ice-cold PBS.

  • Lysis: Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer to each well (e.g., 100-200 µL for a 6-well plate).

  • Scraping: Scrape the adherent cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

III. Western Blot Protocol

This protocol provides a step-by-step guide for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting the target proteins using specific antibodies.

Materials:

  • Cell lysates

  • Laemmli sample buffer (4x or 2x)

  • SDS-polyacrylamide gels

  • Electrophoresis running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibody

  • Tris-buffered saline with Tween-20 (TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Sample Preparation: Mix the cell lysate with Laemmli sample buffer to a final 1x concentration. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_workflow Western Blot Experimental Workflow A Cell Treatment with This compound B Cell Lysis and Protein Extraction A->B C Protein Quantification (BCA or Bradford Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF or Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Imaging and Data Analysis I->J

Caption: Workflow for Western blot analysis.

G cluster_pathway Hypothesized PAK1 Signaling Pathway Inhibition Receptor Growth Factor Receptor Ras Ras Receptor->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Downstream Downstream Effectors (e.g., LIMK, RAF-1) PAK1->Downstream Compound This compound Compound->PAK1 Proliferation Cell Proliferation & Migration Downstream->Proliferation

Caption: Hypothesized inhibition of the PAK1 signaling pathway.

References

Application Notes and Protocols for 7-Methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the handling, storage, and use of 7-Methoxy-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of specific experimental data for this compound, the following information is based on the known properties of structurally similar indazole carboxylic acid derivatives and established best practices in chemical and biological research.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes its predicted and calculated properties.

PropertyValueSource
Molecular FormulaC₉H₈N₂O₃PubChem[1]
Molecular Weight192.17 g/mol PubChem[1]
XLogP3 (Predicted)1.4PubChem[1]
Hydrogen Bond Donors2PubChem[1]
Hydrogen Bond Acceptors4PubChem[1]
AppearanceOff-white to yellow crystalline powder (based on analogs)Chem-Impex[2]
Storage Temperature0 - 8°C (short-term), -20°C (long-term)Chem-Impex[2]

Handling and Personal Protective Equipment (PPE)

As with any chemical compound, proper safety precautions should be taken when handling this compound. The following guidelines are based on safety data sheets for similar indazole derivatives.[3][4][5]

General Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[3][5]

  • Avoid inhalation of dust.[4]

  • Avoid contact with skin and eyes.[3][4]

  • Wash hands thoroughly after handling.[3]

  • Keep away from strong oxidizing agents.[4]

Personal Protective Equipment (PPE):

PPESpecification
Eye ProtectionChemical safety goggles or face shield.[4]
Hand ProtectionChemical-resistant gloves (e.g., nitrile).
Respiratory ProtectionUse a NIOSH-approved respirator if dust is generated.
Skin and Body ProtectionLab coat.

Storage

Proper storage is crucial to maintain the stability and integrity of this compound.

ConditionRecommendation
Solid Form Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended. Some suppliers suggest storing under an inert atmosphere like Argon.[6]
Stock Solutions Store in tightly sealed vials at -20°C or -80°C. Aliquoting into single-use volumes is highly recommended to minimize freeze-thaw cycles.

Experimental Protocols

Preparation of Stock Solutions

Indazole carboxylic acid derivatives generally exhibit poor solubility in aqueous solutions. Therefore, organic solvents are necessary to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.

Recommended Solvents and Concentrations:

SolventRecommended ConcentrationStorage Conditions
DMSO10-50 mM-20°C or -80°C, desiccated
DMF10-50 mM-20°C or -80°C, desiccated
Ethanol1-10 mM-20°C

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound using a calibrated analytical balance. For 1 mL of a 10 mM stock solution, weigh 1.92 mg of the compound (Molecular Weight = 192.17 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the solid compound. For 1.92 mg, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath may be applied. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, amber-colored vials or microcentrifuge tubes to minimize exposure to light and prevent degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C.

Experimental Workflow for Stock Solution Preparation:

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage Equilibrate Equilibrate compound to room temperature Weigh Weigh compound Equilibrate->Weigh Add_Solvent Add anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex/Sonicate to dissolve Add_Solvent->Dissolve Aliquot Aliquot into single-use vials Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a DMSO stock solution.

Preparation of Working Solutions for Biological Assays

Working solutions are prepared by diluting the concentrated stock solution into the appropriate aqueous assay buffer. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the biological system, typically ≤ 0.5%.[7]

Protocol for Preparing a 10 µM Working Solution:

  • Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Recommended): To avoid precipitation, perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in the assay buffer to create a 100 µM solution.

  • Final Dilution: Perform the final dilution from the intermediate solution to achieve the desired concentration. For a 10 µM final concentration, dilute the 100 µM intermediate solution 1:10 in the assay buffer.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the test conditions.

Logical Flow for Dilution:

G Dilution Protocol Logic Stock 10 mM Stock in DMSO Intermediate 100 µM Intermediate in Assay Buffer Stock->Intermediate 1:100 Dilution Control Vehicle Control (same DMSO %) Stock->Control Dilute to match final DMSO % Final 10 µM Working Solution in Assay Buffer Intermediate->Final 1:10 Dilution G Simplified PAK1 Signaling Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Cellular Processes RTK Receptor Tyrosine Kinases (RTKs) GTPases Rho GTPases (Rac, Cdc42) RTK->GTPases Integrins Integrins Integrins->GTPases PAK1 PAK1 GTPases->PAK1 Activation Cytoskeleton Cytoskeletal Remodeling PAK1->Cytoskeleton Motility Cell Motility & Invasion PAK1->Motility Proliferation Cell Proliferation PAK1->Proliferation Survival Cell Survival PAK1->Survival Inhibitor 7-Methoxy-1H-indazole- 3-carboxylic acid (Derivative) Inhibitor->PAK1 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 7-Methoxy-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 7-Methoxy-1H-indazole-3-carboxylic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of this compound is attributed to its molecular structure. The presence of the aromatic indazole ring and the methoxy group contributes to its hydrophobic nature. While the carboxylic acid and indazole nitrogens can participate in hydrogen bonding, the overall lipophilicity of the molecule hinders its dissolution in polar solvents like water.

Q2: What is the first and simplest step to try and dissolve this compound?

A2: The most straightforward initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into the desired aqueous buffer. It is critical to maintain a low final concentration of the organic solvent (typically below 0.5% for DMSO) in your experiment to avoid any solvent-induced artifacts.[1]

Q3: How does pH influence the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is highly dependent on the pH of the aqueous buffer.[2][3] At a pH above its acid dissociation constant (pKa), the carboxylic acid group will be deprotonated, forming a more soluble carboxylate salt. Therefore, increasing the pH of the buffer is a primary and effective strategy to enhance its solubility.[1]

Q4: What are the main strategies to improve the solubility of this compound?

A4: The primary strategies for enhancing the solubility of poorly soluble compounds like this compound fall into several categories:[2][4]

  • pH Adjustment: Increasing the pH of the buffer to deprotonate the carboxylic acid.

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer to reduce the overall polarity of the solvent system.[5][6]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin to form a more water-soluble inclusion complex.[7][8][9]

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a solid state to improve its dissolution rate.[10][11][12][13][14]

Troubleshooting Guide

Issue: Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Final concentration exceeds aqueous solubility.Decrease the final concentration of the compound in the aqueous buffer.The compound remains in solution.
Final DMSO concentration is too high, causing the compound to crash out.Ensure the final DMSO concentration is kept to a minimum, ideally <0.5%.[1]Reduced solvent effect and improved solubility.
The pH of the buffer is too low.Increase the pH of the aqueous buffer to be at least 1-2 units above the pKa of the carboxylic acid.Increased ionization leads to higher solubility.[1]
Issue: The required concentration for the experiment cannot be achieved even with pH adjustment.
Potential Cause Troubleshooting Step Expected Outcome
The intrinsic solubility of the ionized form is still too low.Employ a co-solvent system by adding a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) to the buffer.[5]The reduced polarity of the solvent system increases the solubility of the compound.
The compound is still not sufficiently solubilized.Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes.[7][8][15]The formation of a soluble complex significantly enhances the apparent solubility of the compound.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of aqueous buffers with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate, borate buffers)

  • DMSO

  • Microcentrifuge tubes

  • Shaker/incubator

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a concentrated stock solution of the compound in DMSO (e.g., 50 mM).

  • In separate microcentrifuge tubes, add an excess of the compound to each buffer of varying pH.

  • Alternatively, add a small aliquot of the DMSO stock to each buffer to a final concentration that is expected to be above the solubility limit.

  • Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 15,000 x g) for 20 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the measured solubility as a function of pH.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To evaluate the effect of co-solvents on the solubility of this compound.

Materials:

  • This compound

  • Aqueous buffer at a fixed pH (chosen based on the results of Protocol 1)

  • Co-solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400)

  • DMSO

  • Standard laboratory glassware and equipment

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Add an excess amount of the compound to each co-solvent/buffer mixture.

  • Follow steps 4-6 from Protocol 1 to determine the equilibrium solubility in each mixture.

  • Plot the solubility of the compound against the percentage of the co-solvent.

Protocol 3: Solubility Enhancement via Cyclodextrin Complexation

Objective: To assess the ability of hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer at a fixed pH

  • Standard laboratory glassware and equipment

Procedure:

  • Prepare a series of HP-β-CD solutions in the chosen aqueous buffer at different concentrations (e.g., 0, 10, 20, 50, 100 mM).

  • Add an excess amount of the compound to each HP-β-CD solution.

  • Follow steps 4-6 from Protocol 1 to determine the equilibrium solubility in each cyclodextrin solution.

  • Plot the solubility of the compound as a function of the HP-β-CD concentration. A linear relationship (a phase-solubility diagram of the AL-type) is indicative of the formation of a soluble 1:1 complex.

Data Presentation

Table 1: Hypothetical pH-Dependent Solubility of this compound at 25°C

Buffer pHSolubility (µg/mL)
4.05.2
5.015.8
6.055.3
7.0189.1
7.4250.6
8.0315.4

Table 2: Hypothetical Effect of Co-solvents on the Solubility of this compound in pH 7.4 Buffer at 25°C

Co-solventConcentration (% v/v)Solubility (µg/mL)
None0250.6
Ethanol5380.2
Ethanol10550.9
Propylene Glycol5355.1
Propylene Glycol10510.7

Table 3: Hypothetical Effect of HP-β-CD on the Solubility of this compound in pH 7.4 Buffer at 25°C

HP-β-CD Concentration (mM)Solubility (µg/mL)
0250.6
10450.8
20680.3
501205.7
1002150.4

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_methods Solubility Enhancement Strategies cluster_outcome Desired Outcome start Poorly Soluble Compound: This compound ph_adjust pH Adjustment start->ph_adjust cosolvent Co-solvents start->cosolvent cyclodextrin Cyclodextrin Complexation start->cyclodextrin solid_dispersion Solid Dispersion start->solid_dispersion outcome Aqueous Solution for Experimental Use ph_adjust->outcome cosolvent->outcome cyclodextrin->outcome solid_dispersion->outcome troubleshooting_flowchart start Compound Precipitates from Aqueous Buffer decision1 Is final organic solvent conc. <0.5%? start->decision1 action1 Reduce organic solvent concentration decision1->action1 No decision2 Is buffer pH > pKa? decision1->decision2 Yes action1->decision2 action2 Increase buffer pH decision2->action2 No decision3 Is final compound concentration too high? decision2->decision3 Yes action2->decision3 action3 Decrease final compound concentration decision3->action3 Yes action4 Consider Co-solvents or Cyclodextrins decision3->action4 No end_node Compound Solubilized action3->end_node action4->end_node

References

Addressing stability issues of 7-Methoxy-1H-indazole-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of 7-Methoxy-1H-indazole-3-carboxylic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. The indazole ring, in particular, may be susceptible to oxidative degradation.

Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?

A2: A color change in the solution, such as turning yellow, can be an indication of degradation.[1] This is often associated with the formation of degradation products, which may arise from oxidation or other decomposition pathways. It is recommended to prepare fresh solutions and protect them from light.

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To ensure the stability of your stock solutions, it is advisable to store them at a low temperature (e.g., -20°C or -80°C) in a tightly sealed container, protected from light. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.

Q4: Can the choice of solvent affect the stability of this compound?

A4: Yes, the choice of solvent can impact the stability. While solubility data is important, the reactivity of the solvent with the compound should also be considered. For example, some solvents may contain impurities that can promote degradation. It is recommended to use high-purity, degassed solvents when preparing solutions for stability studies.

Q5: How can I assess the purity and detect degradation products of this compound in my samples?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for assessing the purity of this compound and detecting potential degradation products. Developing a stability-indicating HPLC method is crucial for separating the parent compound from any degradants.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Problem: You observe additional, unexpected peaks in the HPLC chromatogram of your this compound sample that were not present in the initial analysis.

Possible Causes & Solutions:

Probable CauseRecommended Solution(s)
Degradation due to pH of the mobile phase. The indazole ring or carboxylic acid moiety may be sensitive to acidic or basic conditions. Prepare your sample in a neutral diluent and evaluate the effect of mobile phase pH on stability. Consider using a buffered mobile phase to maintain a stable pH throughout the analysis.
On-column degradation. Certain stationary phases can interact with the analyte, causing degradation. Try using a different type of HPLC column (e.g., a different stationary phase chemistry or brand) to see if the issue persists.
Photodegradation. The compound may be sensitive to light. Protect your samples from light during preparation and while in the autosampler. Use amber vials or cover the autosampler to minimize light exposure.
Oxidative degradation. The indazole ring can be susceptible to oxidation. Ensure your solvents are degassed and consider adding an antioxidant (if compatible with your analysis) to the sample diluent.
Contamination. The unexpected peaks could be from a contaminated solvent, vial, or syringe. Prepare fresh mobile phases and sample diluents using high-purity solvents and ensure all glassware and equipment are thoroughly cleaned.
Issue 2: Poor Reproducibility of Results in Stability Studies

Problem: You are observing inconsistent results (e.g., varying peak areas, appearance of different degradation products) in your solution stability experiments.

Possible Causes & Solutions:

Probable CauseRecommended Solution(s)
Inconsistent storage conditions. Ensure that all samples for the stability study are stored under identical and tightly controlled conditions (temperature, light exposure, and container type). Use a calibrated incubator or environmental chamber.
Variability in sample preparation. Standardize your sample preparation procedure. This includes using the same solvent, ensuring complete dissolution, and consistent timing between preparation and analysis.
Freeze-thaw cycles. Repeatedly freezing and thawing a stock solution can lead to degradation. Prepare single-use aliquots of your stock solution to avoid this issue.
Evaporation of solvent. If the sample containers are not properly sealed, solvent evaporation can concentrate the analyte and any impurities, leading to inaccurate results. Use high-quality, tightly sealing vials.
Interaction with container material. The compound may adsorb to or react with the surface of the storage container. Consider using different types of vials (e.g., glass vs. polypropylene) to assess potential interactions.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[2]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.[3]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[3]

  • Thermal Degradation: Incubate the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C).

  • Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) in a photostability chamber.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before dilution.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) free from interference from degradation products, impurities, and excipients.

1. HPLC System and Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Method Development:

  • Analyze the unstressed and stressed samples from the forced degradation study.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak (resolution > 1.5).

  • The peak purity of the parent compound should be checked using a photodiode array (PDA) detector to ensure it is spectrally homogeneous.

3. Validation:

  • Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Solubility Data for this compound

SolventSolubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 50
Methanol~10
Ethanol~5
Acetonitrile~2
Water< 0.1

Table 2: Hypothetical Forced Degradation Study Results

Stress ConditionDuration (hours)Degradation (%)Number of Degradation Products
0.1 M HCl (60°C)24~15%2
0.1 M NaOH (60°C)24~25%3
3% H₂O₂ (RT)24~40%4
Heat (70°C, solution)24~5%1
Photolysis (UV/Vis)24~30%3

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal (70°C) photo Photolysis (UV/Vis light) sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Evaluation (Degradation Pathway) hplc->data

Caption: Workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis decarboxylated Decarboxylated Product hydrolysis->decarboxylated ring_opened Ring-Opened Products hydrolysis->ring_opened oxidized Oxidized Indazole Ring oxidation->oxidized photoproducts Photodegradation Adducts/ Isomers photolysis->photoproducts

Caption: Potential degradation pathways.

References

Interpreting unexpected peaks in the NMR spectrum of 7-Methoxy-1H-indazole-3-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7-Methoxy-1H-indazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

Q2: I am observing a set of peaks corresponding to an ethyl group in the 1H NMR spectrum of my this compound. What is the likely cause?

A2: The presence of signals for an ethyl group (a quartet around 4.5 ppm and a triplet around 1.5 ppm) strongly suggests incomplete hydrolysis of the ethyl ester precursor, ethyl 7-methoxy-1H-indazole-3-carboxylate.[1] Many synthetic routes to indazole-3-carboxylic acids proceed through an ester intermediate.

Q3: My aromatic region in the 1H NMR spectrum is more complex than expected. What could be the reason?

A3: There are several potential reasons for extra peaks in the aromatic region:

  • Tautomers: Indazoles can exist in tautomeric forms, primarily the 1H- and 2H-isomers. While the 1H-tautomer is generally more stable, the presence of the 2H-tautomer in solution can give rise to a second set of aromatic signals.

  • Regioisomers: If the synthesis started from a substituted indole, regioisomeric impurities could be present. For example, impurities from the synthesis of the 7-methoxy-indole precursor could be carried through.

  • Starting Materials: Unreacted starting materials from the synthesis, such as 7-methoxy-1H-indole, could be present.

  • Byproducts: Side-products from the synthetic route, such as those formed during nitrosation of the indole precursor, may be present.

Q4: I see a very broad singlet in my 1H NMR spectrum. What could it be?

A4: A broad singlet is characteristic of an exchangeable proton. In the spectrum of this compound, this could be:

  • The carboxylic acid proton (–COOH) , which typically appears far downfield (δ > 10 ppm) and can be very broad.

  • The indazole N-H proton , which is also exchangeable.

  • Water (H2O) present in the NMR solvent. A D2O shake experiment can confirm the presence of exchangeable protons, as the broad peak will disappear.

Q5: I am missing the carboxylic acid proton peak in my 1H NMR spectrum. Why?

A5: The absence of the carboxylic acid proton peak can occur due to several reasons:

  • Proton Exchange: In the presence of residual water or in a protic solvent like methanol-d4, the carboxylic acid proton can exchange with deuterium, leading to its disappearance from the 1H spectrum.

  • Broadening: The peak may be excessively broad and lost in the baseline noise.

  • Sample Preparation: If the sample was prepared under basic conditions (e.g., dissolved in a basic solution for analysis), the carboxylic acid will be deprotonated to the carboxylate, and the –OH proton will not be observed.

Troubleshooting Guide

Issue: Unexpected Peaks in the NMR Spectrum

This guide provides a systematic approach to identifying the source of unexpected signals in the 1H and 13C NMR spectra of this compound.

Step 1: Identify Common Contaminants

Your first step should be to rule out common laboratory contaminants.

  • Residual Solvents: Compare the chemical shifts of the unknown peaks to a standard table of NMR solvent impurities. Common solvents used in synthesis and purification (e.g., ethyl acetate, hexanes, dichloromethane, DMF) are frequent culprits.

  • Silicone Grease: A broad singlet around 0 ppm is often indicative of silicone grease from glassware.

  • Water: A broad peak, the chemical shift of which is solvent-dependent, is often due to water.

Step 2: Consider Synthesis-Related Impurities

If the unexpected peaks are not from common contaminants, consider impurities that may have arisen during the synthesis.

  • Incomplete Hydrolysis: If your synthesis involved the hydrolysis of an ester (e.g., ethyl 7-methoxy-1H-indazole-3-carboxylate), check for the characteristic signals of the corresponding alcohol (ethanol in this case) and the unreacted ester.

  • Unreacted Starting Materials: Compare the spectrum to the NMR of your starting materials, such as 7-methoxy-1H-indole.

  • Reaction Byproducts: Consider potential side reactions. For example, decarboxylation of the product can lead to the formation of 7-methoxy-1H-indazole.

Step 3: Evaluate Potential Degradation

This compound may degrade under certain conditions.

  • Decarboxylation: Heating the compound, especially in solution, can cause decarboxylation to yield 7-methoxy-1H-indazole.

  • Other Degradation Pathways: Exposure to strong acids, bases, or light could lead to other degradation products.

Step 4: Perform Diagnostic Experiments

If the identity of the impurity is still unclear, the following experiments can provide more information:

  • D2O Shake: Add a drop of deuterium oxide (D2O) to your NMR tube, shake well, and re-acquire the 1H NMR spectrum. Peaks corresponding to exchangeable protons (N-H, O-H) will disappear or decrease in intensity.

  • Spiking Experiment: If you have a sample of a suspected impurity, add a small amount to your NMR sample and see if the peak intensity of the unknown signal increases.

  • 2D NMR: Techniques like COSY and HSQC can help establish the connectivity of protons and carbons, aiding in the structural elucidation of the impurity.

  • LC-MS: Liquid chromatography-mass spectrometry can help to separate the impurity from your main compound and provide its molecular weight, which is a crucial piece of information for identification.

Data Presentation

Table 1: Expected 1H NMR Chemical Shifts for this compound and Related Compounds

Proton AssignmentExpected Chemical Shift (δ ppm) for this compound (in CDCl3)3-Ethoxycarbonyl-7-methoxy-1H-indazole (in CDCl3)[1]
N-H> 10 (broad)10.90 (broad singlet)
H-4~ 7.87.77 (d, J = 7.5 Hz)
H-5~ 7.27.23 (dd, J = 7.5, 7.5 Hz)
H-6~ 6.86.77 (d, J = 7.5 Hz)
-OCH3~ 4.03.98 (s)
-COOH> 10 (very broad)-
-OCH2CH3-4.51 (q, J = 7.2 Hz)
-OCH2CH3-1.47 (t, J = 7.2 Hz)

Table 2: Expected 13C NMR Chemical Shifts for this compound and Related Compounds

Carbon AssignmentExpected Chemical Shift (δ ppm) for this compound (in CDCl3)3-Ethoxycarbonyl-7-methoxy-1H-indazole (in CDCl3)[1]
C=O~ 165162.73
C-7a~ 145145.24
C-3a~ 127127.09
C-3~ 133133.23
C-4~ 124124.23
C-5~ 124124.08
C-6~ 114113.75
C-7~ 105105.45
-OCH3~ 5655.51
-OCH2CH3-61.05
-OCH2CH3-14.35

Experimental Protocols

Protocol 1: D2O Shake Experiment

Objective: To identify exchangeable protons (N-H, O-H).

Methodology:

  • Dissolve the sample of this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

  • Acquire a standard 1H NMR spectrum.

  • Add one drop of deuterium oxide (D2O) to the NMR tube.

  • Cap the tube and shake gently to mix the contents.

  • Allow the layers to separate.

  • Re-acquire the 1H NMR spectrum.

  • Compare the two spectra. Peaks corresponding to exchangeable protons will have disappeared or significantly decreased in intensity.

Mandatory Visualization

Troubleshooting_Workflow start Unexpected Peaks in NMR Spectrum contaminants Check for Common Contaminants (Solvents, Grease, Water) start->contaminants synthesis_impurities Review Synthesis-Related Impurities (Starting Materials, Byproducts) contaminants->synthesis_impurities If not a contaminant degradation Consider Potential Degradation (Decarboxylation, etc.) synthesis_impurities->degradation If not a synthesis impurity diagnostic_exp Perform Diagnostic Experiments degradation->diagnostic_exp If still unidentified d2o_shake D2O Shake diagnostic_exp->d2o_shake spiking Spiking Experiment diagnostic_exp->spiking two_d_nmr 2D NMR (COSY, HSQC) diagnostic_exp->two_d_nmr lcms LC-MS Analysis diagnostic_exp->lcms not_identified Impurity Not Identified diagnostic_exp->not_identified identified Impurity Identified d2o_shake->identified spiking->identified two_d_nmr->identified lcms->identified Logical_Relationships cluster_sources cluster_impurities unexpected_peaks Unexpected NMR Peaks source Potential Sources unexpected_peaks->source contaminants Contaminants source->contaminants synthesis Synthesis-Related source->synthesis degradation Degradation source->degradation tautomers Tautomers source->tautomers solvent Residual Solvent contaminants->solvent ester Unreacted Ester synthesis->ester decarboxylated Decarboxylated Product degradation->decarboxylated two_h_tautomer 2H-Tautomer tautomers->two_h_tautomer impurity_type Specific Impurity

References

Minimizing batch-to-batch variability of 7-Methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of 7-Methoxy-1H-indazole-3-carboxylic acid.

Disclaimer: Detailed experimental data for the synthesis of this compound is not widely available in published literature. The following guidance is based on established synthetic routes for structurally similar compounds, such as 7-Methyl-1H-indazole-3-carboxylic acid, and general principles of organic chemistry.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield in Nitrosation Step Incomplete reaction of 7-methoxy-1H-indole.- Ensure slow and controlled addition of the indole starting material to the cooled nitrosating agent. - Monitor the reaction temperature closely, maintaining it at 0-5 °C during the addition. - Allow the reaction to stir for a sufficient time (e.g., 12-16 hours) at room temperature after the addition is complete.
Degradation of the nitrosating agent.- Prepare the nitrosating agent (e.g., from sodium nitrite and HCl) fresh before each use. - Maintain a low temperature (0-5 °C) during the preparation and use of the nitrosating agent.
Formation of dimeric byproducts.- Slow addition of the indole helps to minimize dimerization. - Use a syringe pump for controlled addition.
Low Yield in Oxidation Step Incomplete oxidation of 7-methoxy-1H-indazole-3-carbaldehyde.- Use a sufficient excess of the oxidizing agent (e.g., sodium chlorite). - Ensure the presence of a scavenger (e.g., 2-methyl-2-butene) to quench reactive byproducts. - Maintain the optimal pH for the oxidation reaction, typically around 4-5, using a phosphate buffer.
Degradation of the product.- Avoid excessive heating during the reaction and workup. - Quench the reaction promptly once the starting material is consumed (as monitored by TLC or HPLC).
Inconsistent Purity Presence of unreacted starting materials.- Monitor the reaction to completion using an appropriate analytical technique (TLC, HPLC). - Optimize reaction time and temperature to ensure full conversion.
Formation of side-products.- Control reaction temperature and addition rates to minimize side reactions. - Investigate and characterize major impurities to understand their formation and implement targeted control strategies.
Inefficient purification.- For recrystallization, select a solvent system that provides good solubility at high temperatures and poor solubility at room temperature for the desired product, while impurities remain soluble or insoluble at all temperatures. - For column chromatography, optimize the eluent system to achieve good separation between the product and impurities.
Color Variation in Final Product Presence of colored impurities.- Ensure complete removal of colored byproducts from the nitrosation step. - Consider a charcoal treatment during recrystallization to remove colored impurities.
Poor Solubility of Intermediates Physical properties of the synthetic intermediates.- Use appropriate solvent mixtures to ensure complete dissolution during the reaction. - For the carboxylic acid product, precipitation can be induced by adjusting the pH of the aqueous solution to around 3-4.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: Based on analogous syntheses, a common route involves a two-step process starting from 7-methoxy-1H-indole. The first step is a nitrosation reaction to form 7-methoxy-1H-indazole-3-carbaldehyde, which is then oxidized in the second step to the final carboxylic acid product.

Q2: What are the critical process parameters to control for minimizing batch-to-batch variability?

A2: Key parameters to control include:

  • Temperature: Especially during the nitrosation reaction, maintaining a low and consistent temperature is crucial.

  • Addition Rate: Slow and controlled addition of reagents, particularly the indole starting material, can prevent the formation of byproducts.

  • pH: Maintaining the optimal pH during the oxidation and workup steps is critical for yield and purity.

  • Purity of Starting Materials: The quality of the starting 7-methoxy-1H-indole will directly impact the purity of the final product.

Q3: What are the expected major impurities in the synthesis of this compound?

A3: Potential impurities could include:

  • Unreacted 7-methoxy-1H-indole or 7-methoxy-1H-indazole-3-carbaldehyde.

  • Dimeric byproducts from the nitrosation of the indole.

  • Over-oxidized or degradation products.

  • Isomeric impurities if the regioselectivity of the initial reaction is not well-controlled.

Q4: How can I best purify the final product to ensure high purity and consistency?

A4: Recrystallization is often an effective method for purifying the final carboxylic acid. A suitable solvent or solvent mixture should be selected in which the product has high solubility at elevated temperatures and low solubility at room temperature. For more challenging separations, column chromatography on silica gel may be necessary.

Q5: Which analytical techniques are recommended for quality control?

A5: A combination of techniques is recommended for comprehensive quality control:

  • HPLC (High-Performance Liquid Chromatography): For assessing purity and quantifying impurities.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): For structural confirmation and identification of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

¹H NMR for Structural Confirmation
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆. Acquire the ¹H NMR spectrum. The characteristic peaks for the aromatic protons, the methoxy group protons, and the carboxylic acid proton should be observed and their integrations should be consistent with the structure.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile and infuse it into the mass spectrometer.

  • Analysis: Look for the [M+H]⁺ ion in positive mode and the [M-H]⁻ ion in negative mode to confirm the molecular weight of 192.15 g/mol .

Visualizations

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Oxidation 7-Methoxy-1H-indole 7-Methoxy-1H-indole Nitrosating_Agent Nitrosating Agent 7-Methoxy-1H-indole->Nitrosating_Agent NaNO2, HCl, 0-5 °C 7-Methoxy-1H-indazole-3-carbaldehyde 7-Methoxy-1H-indazole-3-carbaldehyde 7-Methoxy-1H-indazole-3-carbaldehyde_2 7-Methoxy-1H-indazole-3-carbaldehyde Nitrosating_Agent->7-Methoxy-1H-indazole-3-carbaldehyde Oxidizing_Agent Oxidizing Agent 7-Methoxy-1H-indazole-3-carbaldehyde_2->Oxidizing_Agent NaClO2, NaH2PO4, 2-methyl-2-butene 7-Methoxy-1H-indazole-3-carboxylic_acid This compound Oxidizing_Agent->7-Methoxy-1H-indazole-3-carboxylic_acid

Caption: Synthetic pathway for this compound.

G Start Batch-to-Batch Variability Observed Review_Synthesis Review Synthesis Protocol and Batch Records Start->Review_Synthesis Identify_Deviation Identify Deviations from Protocol? Review_Synthesis->Identify_Deviation Correct_Deviation Correct Deviations and Re-run Identify_Deviation->Correct_Deviation Yes Analyze_Raw_Materials Analyze Raw Material Purity Identify_Deviation->Analyze_Raw_Materials No End Consistent Batches Achieved Correct_Deviation->End Raw_Material_Issue Purity Issues Found? Analyze_Raw_Materials->Raw_Material_Issue Source_New_Material Source and Qualify New Raw Materials Raw_Material_Issue->Source_New_Material Yes Investigate_Process_Parameters Investigate Critical Process Parameters Raw_Material_Issue->Investigate_Process_Parameters No Source_New_Material->End Parameter_Identified Critical Parameter Identified? Investigate_Process_Parameters->Parameter_Identified Optimize_Parameter Optimize and Implement Stricter Control Parameter_Identified->Optimize_Parameter Yes Analyze_Impurities Analyze Impurity Profile of Variable Batches Parameter_Identified->Analyze_Impurities No Optimize_Parameter->End Impurity_Identified Key Impurity Identified? Analyze_Impurities->Impurity_Identified Modify_Purification Modify Purification Protocol Impurity_Identified->Modify_Purification Yes Impurity_Identified->End No, Re-evaluate Modify_Purification->End

Caption: Troubleshooting workflow for batch-to-batch variability.

Strategies to reduce off-target effects of 7-Methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 7-Methoxy-1H-indazole-3-carboxylic acid during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: Based on studies of structurally related compounds, this compound and similar alkoxy-indazoles are known inhibitors of neuronal nitric oxide synthase (nNOS)[1]. Therefore, its primary mechanism of action is likely the inhibition of nNOS.

Q2: I am observing effects on angiogenesis and cell proliferation in my experiments, which are not typically associated with nNOS inhibition. What could be the cause?

A2: The indazole scaffold is a common structural motif in many kinase inhibitors.[2][3][4] It is possible that this compound has off-target activity against various protein kinases involved in proliferation and angiogenesis signaling pathways, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), or Src family kinases.[2]

Q3: How can I determine if the observed phenotype is due to an off-target effect?

A3: To confirm an off-target effect, you can employ several strategies:

  • Use a structurally unrelated nNOS inhibitor: If a different class of nNOS inhibitor does not reproduce the phenotype, it is likely an off-target effect of this compound.

  • Perform a kinase profile screen: Screening the compound against a panel of kinases can identify potential off-target interactions.

  • Rescue experiment: If you have identified a potential off-target kinase, you can try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.

Q4: What concentration of this compound should I use to minimize off-target effects?

A4: It is crucial to perform a dose-response curve to determine the lowest effective concentration that inhibits nNOS without causing off-target effects. Use concentrations at or near the IC50 for nNOS and avoid using excessively high concentrations, which are more likely to engage off-target kinases.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Unexpected inhibition of cell growth in a cancer cell line.Off-target inhibition of receptor tyrosine kinases (e.g., VEGFR, PDGFR).1. Perform a Western blot to check the phosphorylation status of key receptor tyrosine kinases. 2. Conduct a kinase profiling assay to identify specific off-target kinases. 3. Use a more selective nNOS inhibitor as a control.
Unexplained changes in cytoskeletal organization or cell migration.Off-target inhibition of kinases involved in cytoskeletal dynamics, such as p21-activated kinase (PAK1) or Rho-associated coiled-coil containing protein kinase (ROCK).[5][6][7]1. Visualize the cytoskeleton using immunofluorescence (e.g., phalloidin staining for actin). 2. Perform a cell migration or invasion assay in the presence and absence of the compound. 3. Use specific inhibitors for PAK1 or ROCK as controls to see if they phenocopy the effect.
Alterations in calcium signaling or immune cell activation.Off-target effects on Calcium Release-Activated Calcium (CRAC) channels. Some indazole-3-carboxamides have been shown to block CRAC channels.[8][9]1. Measure intracellular calcium levels using a fluorescent indicator (e.g., Fura-2). 2. Assess immune cell activation markers (e.g., cytokine release) in response to stimulation. 3. Use a known CRAC channel blocker as a positive control.

Quantitative Data Summary

The following table presents hypothetical inhibitory data for this compound against its presumed primary target and potential off-target kinases, based on typical selectivity profiles of indazole-based inhibitors.

Target IC50 (nM) Comments
nNOS50Presumed primary target.
VEGFR2850Common off-target for indazole-based inhibitors.
PDGFRβ1200Potential off-target, especially at higher concentrations.
c-Kit2500Lower affinity off-target.
PAK1950Possible off-target affecting cell migration.
ROCK23000Lower affinity off-target.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To identify the off-target kinase profile of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations for the assay.

  • Kinase Panel: Select a commercial kinase profiling service that offers a broad panel of purified human kinases (e.g., >400 kinases).

  • Assay Performance: The service provider will typically perform a radiometric (33P-ATP) or fluorescence-based assay to measure the ability of the compound to inhibit the activity of each kinase at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The results are usually reported as the percentage of inhibition for each kinase. Follow-up dose-response curves should be performed for any kinases that show significant inhibition to determine the IC50 values.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Objective: To confirm the binding of this compound to a specific on-target (nNOS) or off-target kinase in living cells.

Methodology:

  • Cell Line Preparation: Use a cell line that endogenously expresses the target of interest or transiently transfect cells with a vector encoding the target protein fused to a NanoLuc® luciferase.

  • Tracer Addition: Add a fluorescently labeled tracer that specifically binds to the target protein to the cells.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • BRET Measurement: If the compound binds to the target, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis: Plot the BRET ratio as a function of the compound concentration to determine the IC50 value for target engagement in a cellular context.

Visualizations

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway (VEGFR2) Arginine Arginine NO Nitric Oxide (NO) Arginine->NO nNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Vasodilation, Neurotransmission PKG->Physiological_Effects nNOS nNOS VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis, Proliferation PLCg->Angiogenesis PI3K->Angiogenesis Inhibitor 7-Methoxy-1H-indazole- 3-carboxylic acid Inhibitor->nNOS Primary Target Inhibition Inhibitor->VEGFR2 Potential Off-Target Inhibition

Caption: Potential on-target and off-target signaling pathways of this compound.

Experimental_Workflow start Start: Unexpected Phenotype Observed in_vitro_screen In Vitro Kinase Profile Screen start->in_vitro_screen identify_hits Identify Potential Off-Target Kinases in_vitro_screen->identify_hits cellular_assay Cellular Target Engagement Assay (e.g., NanoBRET™) identify_hits->cellular_assay confirm_engagement Confirm Target Engagement in Cells cellular_assay->confirm_engagement rescue_experiment Rescue Experiment with Resistant Mutant confirm_engagement->rescue_experiment validate_phenotype Validate Off-Target Driven Phenotype rescue_experiment->validate_phenotype end End: Characterize Off-Target Effect validate_phenotype->end

Caption: Experimental workflow for identifying and validating off-target effects.

Troubleshooting_Tree start Problem: Unexpected Cellular Effect q1 Is the effect observed at a high concentration? start->q1 a1_yes Likely Off-Target. Perform Dose-Response. q1->a1_yes Yes a1_no Could be On- or Off-Target. q1->a1_no No q2 Does a structurally different nNOS inhibitor cause the same effect? a1_no->q2 a2_yes Likely On-Target Effect. q2->a2_yes Yes a2_no Likely Off-Target Effect. q2->a2_no No q3 Perform Kinase Screen. Are any kinases inhibited? a2_no->q3 a3_yes Validate with Cellular Assays. q3->a3_yes Yes a3_no Investigate Non-Kinase Off-Targets. q3->a3_no No

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Synthesis of 7-Methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Methoxy-1H-indazole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the synthesis of this important molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound and its analogs involve a multi-step process. A highly effective route starts from the corresponding substituted indole, in this case, 7-methoxy-1H-indole. This pathway typically involves:

  • Nitrosation: Conversion of 7-methoxy-1H-indole into 7-methoxy-1H-indazole-3-carboxaldehyde.[1][2][3]

  • Oxidation: Oxidation of the resulting aldehyde to the final carboxylic acid product.[1][2]

An alternative approach involves the cyclization of substituted anthranilic acid derivatives.[4]

Q2: What kind of yields can I expect from the synthesis?

A2: Yields can vary significantly based on the optimization of reaction conditions and the purity of starting materials. For the indole-based route, the initial nitrosation step to the aldehyde can achieve yields of around 70-75% with careful control of the reaction conditions.[3] The subsequent oxidation step is typically high-yielding, often exceeding 80-90%.[1]

Q3: What are the most critical parameters to control during the synthesis?

A3: For the nitrosation of 7-methoxy-1H-indole, temperature control and the rate of addition of the indole solution are crucial. The reaction is typically initiated at 0°C, and a slow addition rate helps to minimize the formation of dimeric byproducts, which can occur due to the high reactivity of the electron-rich indole ring.[1][3] Maintaining the optimal pH during the reaction and workup is also essential for maximizing yield and purity.[1][5]

Q4: How can I confirm the successful synthesis and purity of my final product?

A4: Standard analytical techniques are used for confirmation. ¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation of the intermediates and the final product. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular weight and elemental composition. Purity is typically assessed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Synthesis from 7-Methoxy-1H-indole

This protocol is adapted from established procedures for similar substituted indoles.[1][2][3]

Step 1: Synthesis of 7-Methoxy-1H-indazole-3-carboxaldehyde
  • Preparation of Nitrosating Agent: In a round-bottom flask, dissolve sodium nitrite (NaNO₂, ~8 equivalents) in a mixture of deionized water and DMF. Cool the solution to 0°C in an ice bath.

  • Slowly add 2N Hydrochloric Acid (HCl, ~7 equivalents) to the cooled solution while maintaining the temperature at 0°C. Stir the mixture for 10 minutes under an inert atmosphere (e.g., argon).

  • Indole Addition: In a separate flask, dissolve 7-methoxy-1H-indole (1 equivalent) in DMF.

  • Using a syringe pump, add the 7-methoxy-1H-indole solution dropwise to the nitrosating mixture over 2 hours, ensuring the temperature remains at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup and Purification: Extract the mixture multiple times with ethyl acetate. Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Step 2: Oxidation to this compound
  • Reaction Setup: Dissolve the 7-Methoxy-1H-indazole-3-carboxaldehyde (1 equivalent) from Step 1 in a mixture of tert-butanol and water. Add 2-methyl-2-butene (~5 equivalents) to the solution, which acts as a chlorine scavenger.

  • Oxidant Preparation: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 equivalents) in water.

  • Oxidation Reaction: Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature. Stir the reaction until the starting material is consumed, as monitored by TLC.

  • Workup and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the aqueous layer to a pH of approximately 3-4 with 1N HCl. This will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields
StepStarting MaterialKey ReagentsSolventTemperatureTimeTypical Yield
1. Nitrosation7-Methoxy-1H-indoleNaNO₂, HClDMF/H₂O0°C to RT14 hours70-75%
2. Oxidation7-Methoxy-1H-indazole-3-carboxaldehydeNaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂ORoom Temp.2-4 hours85-95%

Troubleshooting Guide

Problem 1: Low yield in the nitrosation step (Step 1).

  • Question: My yield for the 7-methoxy-1H-indazole-3-carboxaldehyde is significantly lower than expected, and I observe a dark precipitate. What could be the cause?

  • Answer: Low yields and the formation of dark precipitates are often due to the formation of dimeric byproducts.[1] This is a common side reaction resulting from the high reactivity of the electron-rich 7-methoxy-1H-indole.

    • Solution 1: Ensure a very slow addition of the indole solution to the nitrosating mixture using a syringe pump. This maintains a low concentration of the indole, favoring the desired reaction pathway.

    • Solution 2: Maintain strict temperature control at 0°C during the addition. An increase in temperature can accelerate side reactions.[3][5]

    • Solution 3: Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.

Problem 2: The oxidation reaction (Step 2) is incomplete.

  • Question: My TLC analysis shows significant amounts of unreacted aldehyde even after several hours. Why is the oxidation stalling?

  • Answer: An incomplete oxidation can be due to several factors related to the reagents or reaction conditions.

    • Solution 1: Use a molar excess of sodium chlorite (at least 1.5 equivalents) to ensure there is enough oxidant to drive the reaction to completion.[1]

    • Solution 2: The pH of the reaction is important. The sodium dihydrogen phosphate buffer helps maintain the optimal pH for the oxidation. Ensure it is added correctly.[1]

    • Solution 3: The quality of the sodium chlorite is important. Use a freshly opened or properly stored container, as it can degrade over time.

Problem 3: Difficulty purifying the final carboxylic acid.

  • Question: I am having trouble isolating a pure product. It seems to be soluble in both aqueous and organic layers during workup.

  • Answer: The amphiphilic nature of the product can sometimes complicate extraction.

    • Solution 1: After quenching the oxidation, ensure the aqueous layer is acidified to a pH of 3-4. This protonates the carboxylate, making it significantly less water-soluble and causing it to precipitate out.[1][2] This is the most effective way to isolate the product.

    • Solution 2: If precipitation is not efficient, perform multiple extractions with an appropriate organic solvent like ethyl acetate.

    • Solution 3: If impurities persist, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step.

Problem 4: Formation of N-alkylated or decarboxylated byproducts.

  • Question: My characterization data suggests the presence of impurities. Could these be N-alkylated or decarboxylated species?

  • Answer: Yes, these are known side reactions in indazole chemistry.[6]

    • N-Alkylation: If alkylating agents are present (e.g., from solvents like DMF under harsh conditions), you can form a mixture of N-1 and N-2 alkylated regioisomers. This is less common in this specific synthesis but can occur if subsequent modifications are performed.

    • Decarboxylation: The indazole-3-carboxylic acid can undergo decarboxylation under harsh conditions, such as excessive heat, leading to the formation of 7-methoxy-1H-indazole.[6] Avoid high temperatures during workup and purification.

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: Oxidation Start 7-Methoxy-1H-indole Reagents1 NaNO2, HCl DMF/H2O, 0°C to RT Start->Reagents1 Intermediate 7-Methoxy-1H-indazole-3-carboxaldehyde Reagents1->Intermediate Reagents2 NaClO2, NaH2PO4 t-BuOH/H2O, RT Intermediate->Reagents2 FinalProduct This compound Reagents2->FinalProduct

Caption: Overall synthetic route for this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered LowYield1 Low Yield in Step 1? Start->LowYield1 IncompleteOx Incomplete Oxidation in Step 2? Start->IncompleteOx PurificationIssue Purification Difficulty? Start->PurificationIssue Sol_SlowAdd Slow down indole addition rate. Maintain 0°C. LowYield1->Sol_SlowAdd Yes Sol_ExcessOx Use excess NaClO2. Check reagent quality. IncompleteOx->Sol_ExcessOx Yes Sol_Acidify Acidify aqueous layer to pH 3-4 to precipitate product. PurificationIssue->Sol_Acidify Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Preventing degradation of 7-Methoxy-1H-indazole-3-carboxylic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Methoxy-1H-indazole-3-carboxylic acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental use.

Frequently Asked Questions (FAQs)

Q1: How should I properly store solid this compound?

A1: To ensure maximum stability, the solid compound should be stored in a tightly sealed container in a cool, dark, and dry place.[1][2] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize potential oxidation.

Q2: I've prepared a stock solution in DMSO. What are the best practices for storing it?

A2: Stock solutions, typically in anhydrous DMSO, should be stored at low temperatures (-20°C or -80°C) to slow potential degradation.[3] It is highly recommended to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3] Protect the vials from light by using amber vials or by wrapping them in foil.[3] As DMSO is hygroscopic, ensure the vials are tightly sealed to prevent moisture absorption.[3]

Q3: My solution of the compound has developed a yellow or brownish tint. What could be the cause?

A3: A change in color often indicates degradation, likely due to oxidation or photodegradation. The indazole ring system is electron-rich and can be susceptible to air oxidation.[4] Exposure to ambient or UV light can also induce the formation of colored byproducts.[5] To prevent this, use degassed solvents for solution preparation and always protect solutions from light.

Q4: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could this be degradation?

A4: Yes, the appearance of new peaks is a common sign of compound degradation. The indazole ring can be sensitive to strongly acidic or basic conditions.[4] If your mobile phase is highly acidic, it could be causing acid-catalyzed degradation.[4] Consider using a mobile phase with a more neutral pH if you suspect this is the issue. Degradation can also occur in the sample vial before injection if it is left at room temperature or exposed to light for an extended period.

Q5: My reaction yield is lower than expected when using this compound in a coupling reaction (e.g., amidation). What could be the problem?

A5: Low yields in coupling reactions can be due to several factors. Firstly, the purity and stability of your starting material are critical. Ensure the this compound has not degraded during storage. Secondly, the reaction conditions are crucial. Side reactions can occur if the carboxylic acid is not activated properly or if the reagents are not fresh.[6] It is important to add reagents in the correct order: activate the carboxylic acid with coupling agents first, then add the amine or alcohol.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Poor Solubility or Precipitation in Aqueous Buffers
  • Probable Cause: this compound is a carboxylic acid, and its solubility in aqueous solutions is highly pH-dependent. In acidic to neutral solutions, the carboxylic acid will be protonated and less soluble.

  • Recommended Solutions:

    • pH Adjustment: To increase solubility in aqueous buffers, adjust the pH to be slightly basic (e.g., pH 7.5-8.5). This will deprotonate the carboxylic acid to the more soluble carboxylate salt.

    • Co-solvent: If pH adjustment is not possible for your experiment, consider using a small percentage of an organic co-solvent like DMSO or ethanol in your final assay buffer. Ensure you run a vehicle control with the same concentration of the co-solvent.[3]

    • Stock Concentration: Use a concentrated stock solution in an organic solvent (like DMSO) and perform a serial dilution into your aqueous buffer, ensuring vigorous mixing at each step to prevent precipitation.

Issue 2: Compound Degradation Detected by Analytics (HPLC, LC-MS)
  • Probable Cause: The compound is degrading due to exposure to light, oxygen, high temperatures, or incompatible pH conditions.

  • Recommended Solutions:

    • Photodegradation: Work in a dimly lit area or use amber-colored labware. Protect solutions from light at all times.

    • Oxidation: Prepare solutions using high-purity, degassed solvents (e.g., by sparging with nitrogen or argon). If possible, conduct experiments under an inert atmosphere.

    • pH Instability: Assess the stability of the compound at the pH of your experiment. If you suspect pH-related degradation, perform a time-course study analyzed by HPLC to confirm. Adjust the buffer pH if possible.

    • Thermal Instability: Avoid heating solutions containing the compound unless necessary.[7] If heating is required, use the lowest effective temperature for the shortest possible duration. Store samples in the autosampler at a cool temperature (e.g., 4°C) during long analytical runs.

Logical Troubleshooting Workflow for Degradation

The following diagram outlines a step-by-step process to identify the cause of compound degradation.

G start Degradation Suspected (e.g., color change, extra peaks) check_storage Review Storage Conditions (Solid & Stock Solution) start->check_storage improper_storage Improper Storage: - Exposed to Light/Air/Heat - Freeze-Thaw Cycles check_storage->improper_storage Incorrect proper_storage Storage Conditions OK check_storage->proper_storage Correct resolve Implement Corrective Actions: - Aliquot stocks - Use amber vials - Use degassed solvents - Adjust pH/Temp improper_storage->resolve check_solution_prep Review Solution Prep Protocol proper_storage->check_solution_prep improper_prep Improper Preparation: - Non-degassed solvent - Light exposure check_solution_prep->improper_prep Incorrect proper_prep Solution Prep OK check_solution_prep->proper_prep Correct improper_prep->resolve check_exp_conditions Review Experimental Conditions proper_prep->check_exp_conditions harsh_conditions Harsh Conditions: - Extreme pH - High Temperature - Reactive reagents check_exp_conditions->harsh_conditions Harsh mild_conditions Conditions Seem Mild check_exp_conditions->mild_conditions Mild harsh_conditions->resolve perform_forced_degradation Perform Forced Degradation Study (See Protocol Below) mild_conditions->perform_forced_degradation perform_forced_degradation->resolve

Caption: Troubleshooting workflow for diagnosing degradation.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol minimizes degradation during the preparation of stock solutions.

  • Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: In a low-light environment, accurately weigh the desired amount of the solid compound using a calibrated analytical balance.

  • Solubilization: Add the appropriate volume of anhydrous, high-purity DMSO to the solid. For example, to create 1 mL of a 10 mM stock solution (MW = 192.17 g/mol ), dissolve 1.92 mg of the compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously in an amber vial until the solid is completely dissolved. Brief sonication in a room temperature water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use amber vials, flush with an inert gas (argon or nitrogen) before sealing, and store at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study

This protocol helps determine the stability of the compound under your specific experimental conditions (e.g., in a particular buffer).

  • Prepare Samples: Prepare identical solutions of the compound (e.g., 10 µM) in your experimental buffer.

  • Expose to Stress Conditions:

    • Control: Keep one sample at -20°C in the dark.

    • Light Exposure: Expose one sample to ambient lab light or a photostability chamber at room temperature.

    • Thermal Stress: Place one sample in a temperature-controlled incubator at a relevant temperature (e.g., 37°C or higher).

    • Acid/Base Stress: Adjust the pH of separate samples to acidic (e.g., pH 2) and basic (e.g., pH 10) conditions.

  • Time Points: Collect aliquots from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots immediately by a stability-indicating method, such as reverse-phase HPLC with UV detection. Compare the peak area of the parent compound to the control and look for the appearance of new peaks.

Data Presentation: Stability Assessment

Summarize the results of a forced degradation study in a table for clear comparison.

ConditionTime (hours)% Parent Compound RemainingObservations
Control (-20°C, Dark)24100%No change
RT, Light885%Appearance of minor new peak
37°C, Dark2495%Slight decrease
pH 2, RT, Dark470%Significant degradation peak
pH 10, RT, Dark2498%Stable

Note: Data shown are for illustrative purposes only.

Experimental Workflow Diagram

This diagram illustrates a best-practice workflow for using the compound in a typical biological assay.

G cluster_prep Preparation Phase (Low Light) cluster_exp Experimental Phase start Equilibrate Solid Compound to RT weigh Weigh Solid start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C Protected from Light aliquot->store thaw Thaw One Aliquot store->thaw dilute Prepare Working Solution in Assay Buffer thaw->dilute plate Add to Assay Plate dilute->plate incubate Incubate (Protected from Light, Controlled Temp) plate->incubate read Read Results incubate->read

Caption: Recommended workflow for handling the compound.

References

Validation & Comparative

A Comparative Analysis of 1H-Indazole-3-Carboxamide Derivatives as Potential p21-Activated Kinase 1 (PAK1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative selectivity profile of a representative 1H-indazole-3-carboxamide derivative against other well-characterized PAK1 inhibitors, offering insights into the potential therapeutic application of this chemical class.

Comparative Selectivity of PAK1 Inhibitors

The selectivity of a kinase inhibitor is paramount to minimize off-target effects and potential toxicity. The following table compares the inhibitory activity and selectivity of a potent 1H-indazole-3-carboxamide derivative (Compound 30l) with two other notable PAK1 inhibitors, FRAX597 and NVS-PAK1-1.[2]

Compound Scaffold Target(s) IC50 / Kd Selectivity Profile Highlights
Compound 30l 1H-Indazole-3-carboxamidePAK1IC50: 9.8 nM[2][3]High selectivity against a panel of 29 other kinases.[2][4]
FRAX597 PyridopyrimidinoneGroup I PAKsPAK1 IC50: 8 nM[5][6]PAK2 IC50: 13 nM[6]PAK3 IC50: 19 nM[6]Potent against Group I PAKs (PAK1, 2, 3) but shows minimal inhibition of Group II PAKs (PAK4, 5, 6).[6][7] Off-target inhibition observed for YES1, RET, CSF1R, and TEK at 100 nM.[5][7]
NVS-PAK1-1 DibenzodiazepineAllosteric PAK1PAK1 IC50: 5 nM[8][9]PAK1 Kd: 7 nM[8][10]Exceptional kinome selectivity; >50-fold selectivity for PAK1 over PAK2 (PAK2 Kd: 400 nM).[8][10][11] Binds to a novel allosteric site.[11]

Signaling Pathway and Experimental Data

PAK1 Signaling Pathway

PAK1 is a central node in signaling pathways that control cell growth, survival, and motility. It is activated by small Rho GTPases, Rac1 and Cdc42, and in turn phosphorylates numerous downstream substrates.[12] The diagram below illustrates a simplified overview of the PAK1 signaling cascade.

PAK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effects Growth_Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTKs binds Rac_Cdc42 Rac / Cdc42 RTKs->Rac_Cdc42 activates PAK1 PAK1 Rac_Cdc42->PAK1 activates Cytoskeletal_Dynamics Cytoskeletal Dynamics (Cell Motility & Invasion) PAK1->Cytoskeletal_Dynamics phosphorylates Gene_Transcription Gene Transcription PAK1->Gene_Transcription regulates Cell_Survival Cell Survival (Anti-apoptosis) PAK1->Cell_Survival promotes Cell_Proliferation Cell Proliferation PAK1->Cell_Proliferation promotes Inhibitor 7-Methoxy-1H-indazole- 3-carboxylic acid (derivatized) Inhibitor->PAK1 inhibits experimental_workflow cluster_phase1 Phase 1: Biochemical Assays cluster_phase2 Phase 2: Cellular Assays synthesis Compound Synthesis (e.g., 1H-indazole-3-carboxamide) primary_screen Primary Screen: PAK1 IC50 Determination synthesis->primary_screen selectivity_panel Kinome Selectivity Panel (>100 kinases) primary_screen->selectivity_panel data_analysis1 Data Analysis: Determine Potency & Selectivity selectivity_panel->data_analysis1 cell_culture Cell Line Culture (e.g., MDA-MB-231) data_analysis1->cell_culture Lead Compound western_blot Western Blot: Target Engagement (p-MEK) cell_culture->western_blot phenotypic_assay Phenotypic Assays (Migration, Proliferation) western_blot->phenotypic_assay data_analysis2 Data Analysis: Confirm Cellular Activity phenotypic_assay->data_analysis2 end End data_analysis2->end start Start start->synthesis

References

Assessing the Cross-Reactivity of 7-Methoxy-1H-indazole-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors. This guide provides a comparative analysis of the potential cross-reactivity of 7-Methoxy-1H-indazole-3-carboxylic acid. Due to the limited publicly available data on this specific compound, this guide leverages structure-activity relationships and compares its predicted profile with well-characterized, structurally related kinase inhibitors, FRAX597 and G-5555. The objective is to offer a data-driven perspective to aid in the rational design and assessment of novel therapeutics based on the indazole core.

Understanding the selectivity of a kinase inhibitor is crucial, as off-target effects can lead to toxicity and diminish therapeutic efficacy. This comparative guide presents quantitative data from established p21-activated kinase (PAK) inhibitors, details the experimental methodologies for assessing kinase selectivity, and provides visual representations of key biological pathways and experimental workflows.

Comparative Kinase Inhibition Profiles

While direct experimental data for this compound is not extensively available, its structural similarity to known PAK1 inhibitors suggests a potential for similar activity.[1][2] The following tables summarize the kinase inhibition data for two representative PAK1 inhibitors, FRAX597 and G-5555, against their primary targets and a panel of off-target kinases. This provides a benchmark for the anticipated selectivity of novel indazole derivatives.

Table 1: Potency of this compound and Comparators Against Primary Kinase Targets

Compound IDTarget KinaseInhibition TypeIC50 / Ki (nM)Reference
This compound PAK1ATP-competitive (Predicted)Data Not Available-
FRAX597 PAK1ATP-competitiveIC50: 8[2][3]
PAK2ATP-competitiveIC50: 13[2][3]
PAK3ATP-competitiveIC50: 19[2][3]
G-5555 PAK1ATP-competitiveKi: 3.7[4][5]
PAK2ATP-competitiveKi: 11[4][5]

Table 2: Off-Target Kinase Inhibition Profile

Compound IDKinase Panel SizeKey Off-Targets (>70% Inhibition)IC50 (nM) for Off-TargetsReference
This compound Not TestedNot DeterminedNot Determined-
FRAX597 Not SpecifiedYES1, RET, CSF1R, TEKNot Specified[2]
G-5555 235KHS1, Lck, MST3, MST4, SIK2, YSK1KHS1: 10, SIK2: 9, MST4: 20, YSK1: 34, MST3: 43, Lck: 52[4]

Signaling Pathways and Experimental Workflows

To provide context for the mechanism of action and the assessment of cross-reactivity, the following diagrams illustrate the PAK1 signaling pathway and a general workflow for kinase inhibitor profiling.

PAK1_Signaling_Pathway PAK1 Signaling Pathway and Point of Inhibition cluster_upstream Upstream Activation cluster_pak1 PAK1 Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTKs Rac_Cdc42 Rac/Cdc42 RTKs->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK LIMK LIMK PAK1->LIMK Cell_Cycle Cell Cycle Progression PAK1->Cell_Cycle Gene_Transcription Gene Transcription MEK_ERK->Gene_Transcription Cytoskeletal_Dynamics Cytoskeletal Dynamics LIMK->Cytoskeletal_Dynamics Inhibitor 7-Methoxy-1H-indazole- 3-carboxylic acid (Predicted Target) Inhibitor->PAK1 Inhibition

PAK1 signaling and potential point of inhibition.

Kinase_Inhibitor_Profiling_Workflow General Workflow for Kinase Inhibitor Cross-Reactivity Profiling Start Start: Compound Synthesis Biochemical_Assay Primary Target Biochemical Assay (e.g., IC50 determination) Start->Biochemical_Assay Kinome_Scan Broad Kinome Screen (e.g., at 1 µM concentration) Biochemical_Assay->Kinome_Scan Potent Inhibitor Hit_Validation Hit Validation & IC50 Determination for Significant Off-Targets Kinome_Scan->Hit_Validation Cellular_Assay Cellular Target Engagement (e.g., NanoBRET, Western Blot) Hit_Validation->Cellular_Assay Functional_Assay Cellular Functional Assays (Proliferation, Migration) Cellular_Assay->Functional_Assay In_Vivo In Vivo Efficacy & Toxicity Studies Functional_Assay->In_Vivo

Workflow for kinase inhibitor cross-reactivity profiling.

Experimental Protocols

The determination of kinase inhibition potency and selectivity is fundamental to the characterization of novel compounds. Below is a generalized protocol for an in vitro kinase assay, which is a standard method for generating the type of data presented in this guide.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ or Z'-LYTE®)

This assay quantifies the enzymatic activity of a kinase by measuring either the amount of ADP produced or the amount of ATP remaining after the kinase reaction.

  • Materials:

    • Recombinant human kinases

    • Kinase-specific substrates (peptides or proteins)

    • ATP

    • Test compound (e.g., this compound)

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Luminescent kinase assay kit (e.g., ADP-Glo™ from Promega or Z'-LYTE® from Thermo Fisher Scientific)

    • White, opaque 384-well plates

    • Luminometer

  • Procedure:

    • Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO. A serial dilution of the compound is then created to generate a concentration gradient.

    • Kinase Reaction:

      • The kinase and substrate are added to the wells of the 384-well plate.

      • The test compound at various concentrations is added to the wells. A DMSO-only control (for 100% kinase activity) and a no-kinase control (for background) are included.

      • The kinase reaction is initiated by the addition of ATP.

      • The plate is incubated at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Signal Detection:

      • The kinase reaction is stopped, and the detection reagent from the assay kit is added. This reagent contains enzymes that convert ADP to ATP and a luciferase/luciferin pair that generates a luminescent signal proportional to the amount of ADP produced (in the case of ADP-Glo™).

      • The luminescence is measured using a plate reader.

    • Data Analysis:

      • The background luminescence is subtracted from all other readings.

      • The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO-only control.

      • The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Kinase Selectivity Profiling

To assess the selectivity of a compound, it is screened against a broad panel of kinases (often over 200) using the assay protocol described above. The results are typically reported as the percent inhibition at a fixed concentration (e.g., 1 µM) or as IC50 values for the most potently inhibited kinases.[4]

Conclusion

While direct experimental evidence for the cross-reactivity of this compound is pending, the analysis of structurally related and well-characterized inhibitors such as FRAX597 and G-5555 provides a valuable framework for its potential biological activity. The 1H-indazole scaffold is a versatile starting point for the development of potent kinase inhibitors. As demonstrated by G-5555, high selectivity for the target kinase is achievable through careful chemical modification.[4][6] Future studies involving comprehensive kinase profiling will be essential to fully elucidate the selectivity and therapeutic potential of this compound. The experimental protocols and workflows outlined in this guide provide a clear roadmap for such investigations.

References

Benchmarking the Efficacy of 7-Methoxy-1H-indazole-3-carboxylic acid Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental efficacy data for 7-Methoxy-1H-indazole-3-carboxylic acid is not currently available in peer-reviewed literature. This guide provides a comparative benchmark based on the hypothesized activity of this molecule as a p21-activated kinase 1 (PAK1) inhibitor, drawing from data on structurally related 1H-indazole-3-carboxamide derivatives and established drugs targeting similar pathways.

The 1H-indazole-3-carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing promise as potent and selective inhibitors of PAK1, a key signaling node in oncology.[1][2][3] Additionally, various indazole derivatives have demonstrated anti-inflammatory properties.[4][5] This guide compares the potential efficacy of this compound with known PAK1 inhibitors and a standard anti-inflammatory drug.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of selected known PAK1 inhibitors. Due to the absence of direct data, this compound is included for contextual comparison, with its activity yet to be determined.

CompoundTargetAssay TypeIC50 (nM)Cell Line/System
This compound Hypothesized: PAK1-Not Determined-
FRAX597 PAK1Kinase Assay7.7Recombinant Enzyme
PF-3758309 Pan-PAK inhibitorCellular Assay1.3 - 3.9Various Cancer Cell Lines
Compound 30l (an indazole-3-carboxamide derivative) PAK1Kinase Assay9.8Recombinant Enzyme

Data for comparator drugs sourced from cited literature.[1][6]

The following table provides a benchmark against a standard non-steroidal anti-inflammatory drug (NSAID) based on a common in vivo model of inflammation.

CompoundTherapeutic AreaIn Vivo ModelEfficacy Metric
This compound Hypothesized: Anti-inflammatory-Not Determined
Diclofenac Anti-inflammatoryCarrageenan-induced rat paw edema~84.5% inhibition at 5 hours
Indazole (parent compound) Anti-inflammatoryCarrageenan-induced rat paw edema~61.03% inhibition at 5 hours (100 mg/kg)

Data for comparator drugs sourced from cited literature.[4]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental procedures relevant to the evaluation of this compound, the following diagrams are provided.

PAK1_Signaling_Pathway receptor Receptor Tyrosine Kinases G-Protein Coupled Receptors rho_gtpases Rho GTPases (Rac1, Cdc42) receptor->rho_gtpases pak1 PAK1 rho_gtpases->pak1 Activation downstream Downstream Effectors (e.g., LIMK1, RAF1, SNAIL) pak1->downstream Phosphorylation cellular_response Cell Proliferation Migration & Invasion Survival downstream->cellular_response inhibitor This compound (Hypothesized Inhibitor) inhibitor->pak1

Caption: Hypothesized PAK1 signaling pathway and the potential inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays compound_prep Compound Preparation (Serial Dilutions) kinase_assay PAK1 Kinase Assay (e.g., ADP-Glo™) compound_prep->kinase_assay ic50 IC50 Determination kinase_assay->ic50 cell_culture Cell Culture (e.g., MDA-MB-231) treatment Treatment with Compound cell_culture->treatment migration_assay Migration/Invasion Assay (e.g., Transwell) treatment->migration_assay western_blot Western Blot Analysis (p-PAK1, Snail) treatment->western_blot

Caption: A representative experimental workflow for evaluating the in vitro and cell-based efficacy of a candidate PAK1 inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic compounds. Below are standard protocols for key experiments relevant to the evaluation of this compound.

In Vitro PAK1 Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[7]

Materials:

  • Recombinant human PAK1 enzyme

  • Suitable PAK1 substrate (e.g., a generic kinase peptide substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compound (this compound) and known inhibitors (e.g., FRAX597)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in kinase buffer to determine the IC50 value.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound dilution or 5% DMSO (as a control).

  • Add 2 µL of the PAK1 enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Migration Assay (Transwell Assay)

This assay assesses the ability of a compound to inhibit cancer cell migration.

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transwell inserts (e.g., 8.0 µm pore size)

  • Test compound

  • Crystal violet staining solution

Procedure:

  • Cell Culture: Culture MDA-MB-231 cells to ~80% confluency.

  • Cell Starvation: Serum-starve the cells for 24 hours prior to the assay.

  • Assay Setup: Resuspend the starved cells in serum-free medium containing various concentrations of the test compound. Seed 1 x 10⁵ cells into the upper chamber of the Transwell inserts.

  • Add medium containing 10% FBS (as a chemoattractant) to the lower chamber.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with 0.1% crystal violet.

  • Imaging and Quantification: Take images of the stained cells using a microscope. Dissolve the stain in a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm to quantify the number of migrated cells.

  • Data Analysis: Compare the number of migrated cells in the treated groups to the untreated control group.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of a compound.[4]

Materials:

  • Wistar rats (or other suitable rodent model)

  • 1% Carrageenan solution in saline

  • Test compound and a standard drug (e.g., Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (e.g., control, standard, and test compound groups).

  • Compound Administration: Administer the test compound or Diclofenac (e.g., orally or intraperitoneally) at a predetermined dose. The control group receives only the vehicle.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion

While direct efficacy data for this compound is not yet published, the robust activity of structurally related 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors suggests a promising avenue for investigation, particularly in oncology.[1] Furthermore, the broader class of indazole compounds has shown potential in modulating inflammatory responses.[4] The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this compound to elucidate its therapeutic potential and benchmark its efficacy against established drugs. Further research is warranted to empirically validate these hypotheses.

References

Orthogonal Validation of 7-Methoxy-1H-indazole-3-carboxylic acid's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the orthogonal validation of the hypothesized mechanism of action for 7-Methoxy-1H-indazole-3-carboxylic acid as a Lactate Dehydrogenase A (LDH-A) inhibitor. By comparing its potential performance with well-characterized LDH-A inhibitors, FX-11 and GNE-140, this document outlines key experiments and presents expected data formats to rigorously assess its biological activity.

Core Hypothesis: LDH-A Inhibition

Based on the shared indazole scaffold with known LDH-A inhibitors, it is hypothesized that this compound exerts its biological effects by inhibiting the enzymatic activity of Lactate Dehydrogenase A. LDH-A is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), inhibition of LDH-A can lead to metabolic collapse and cell death.

Comparative Compounds

To provide a robust validation context, we will compare the experimental data for this compound with two established LDH-A inhibitors:

  • FX-11: A selective, reversible, and competitive inhibitor of LDH-A.[1]

  • GNE-140: A potent inhibitor of both LDHA and LDHB.[2]

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the expected quantitative data from key validation experiments.

Table 1: Biochemical Assay - LDH-A Enzymatic Inhibition

CompoundTargetIC50 (nM)Ki (µM)Mechanism of Inhibition
This compound LDH-AData to be determinedData to be determinedHypothesized: Competitive
FX-11LDH-A-8Reversible, Competitive with NADH[1]
(R)-GNE-140LDH-A3--[2]
(R)-GNE-140LDH-B5--[2]

Table 2: Cellular Assay - Lactate Production Inhibition

CompoundCell LineIC50 (µM)
This compound e.g., MiaPaCa-2Data to be determined
FX-11HeLa23.3
GNE-140MiaPaCa-20.67

Table 3: Cellular Assay - Target Engagement (CETSA)

CompoundTargetCell LineThermal Shift (°C)
This compound LDH-Ae.g., A549Data to be determined
LDH-A Inhibitor 1LDH-A-12.5

Mandatory Visualizations

Signaling Pathway of LDH-A Inhibition

LDH_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDHA LDH-A Pyruvate->LDHA TCA TCA Cycle Pyruvate->TCA Lactate Lactate LDHA->Lactate LDH-A NAD NAD+ LDHA->NAD Inhibitor This compound FX-11 GNE-140 Inhibitor->LDHA NADH NADH NADH->LDHA OxPhos Oxidative Phosphorylation TCA->OxPhos

Caption: Proposed mechanism of action: Inhibition of LDH-A by this compound.

Experimental Workflow for Orthogonal Validation

Experimental_Workflow cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation cluster_data Data Analysis & Comparison biochem_assay LDH-A Enzymatic Assay (IC50 & Ki Determination) lactate_assay Lactate Production Assay (Cellular Potency) biochem_assay->lactate_assay data_analysis Compare with FX-11 & GNE-140 biochem_assay->data_analysis cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) lactate_assay->cetsa lactate_assay->data_analysis western_blot Western Blot (Target Expression) cetsa->western_blot cetsa->data_analysis western_blot->data_analysis

Caption: A logical workflow for the orthogonal validation of the proposed mechanism of action.

Experimental Protocols

LDH-A Enzymatic Activity Assay

Objective: To determine the in vitro inhibitory activity (IC50 and Ki) of this compound against recombinant human LDH-A.

Methodology:

  • Reagents: Recombinant human LDH-A enzyme, NADH, pyruvate, assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), and test compound.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add assay buffer, NADH, and the test compound.

    • Initiate the reaction by adding pyruvate.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

    • Calculate the initial reaction velocity and determine the percentage of inhibition at each compound concentration.

    • Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition, perform the assay with varying concentrations of both the inhibitor and the substrate (NADH or pyruvate).

Cellular Lactate Production Assay

Objective: To assess the ability of this compound to inhibit LDH-A activity in a cellular context by measuring extracellular lactate levels.

Methodology:

  • Cell Culture: Culture a cancer cell line known to be highly glycolytic (e.g., MiaPaCa-2, A549) in appropriate media.

  • Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the test compound for a specified time (e.g., 24 hours).

  • Lactate Measurement:

    • Collect the cell culture supernatant.

    • Measure the lactate concentration using a commercially available lactate assay kit (colorimetric or fluorometric).

    • Normalize lactate levels to the cell number or total protein content to account for any cytotoxic effects of the compound.

  • Data Analysis: Plot the normalized lactate levels against the log of the inhibitor concentration to determine the cellular IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to LDH-A within intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble LDH-A in each sample using Western blotting with an anti-LDH-A antibody.

  • Data Analysis: A positive thermal shift (i.e., more soluble LDH-A at higher temperatures in the presence of the compound) indicates direct target engagement.

Western Blot for LDH-A Expression

Objective: To confirm the presence of the LDH-A target protein in the cell line used for cellular assays.

Methodology:

  • Cell Lysis: Prepare whole-cell lysates from the selected cancer cell line.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for LDH-A, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. This confirms the expression of LDH-A in the cellular model.

References

Reproducibility in Focus: A Comparative Guide to 7-Methoxy-1H-indazole-3-carboxylic Acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the potential biological activity of derivatives of 7-Methoxy-1H-indazole-3-carboxylic acid, focusing on their role as kinase inhibitors. By presenting supporting experimental data from analogous compounds, detailed methodologies, and clear visual representations of signaling pathways and workflows, this document aims to facilitate reproducible research in the exploration of novel therapeutics.

While direct experimental data on the biological activity of this compound is limited in publicly available literature, its structural motif is a cornerstone of a class of potent enzyme inhibitors. Specifically, the derivative 1H-indazole-3-carboxamides have been identified as significant inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell proliferation, survival, and motility.[1] Aberrant PAK1 signaling is implicated in the progression of numerous cancers, making it a critical target for therapeutic intervention.[1] This guide, therefore, evaluates the potential performance of this compound-derived compounds in the context of PAK1 inhibition, drawing comparisons with established alternative inhibitors.

Comparative Inhibitory Activity

The inhibitory potential of a compound is a critical factor in its therapeutic promise. The following tables summarize the in vitro inhibitory activity of representative 1H-indazole-3-carboxamide derivatives against PAK1, alongside data for alternative, structurally distinct PAK1 inhibitors. This comparative data is essential for contextualizing the potential efficacy of novel compounds derived from this compound.

Table 1: Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives against PAK1

Compound IDPAK1 IC50 (nM)Reference
87b159[1]
87c52[1]
87d16[1]
30l9.8[1][2]

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PAK1 by 50%. Lower values indicate higher potency.

Table 2: Inhibitory Activity of Alternative PAK1 Inhibitors

Compound IDPAK1 IC50 (nM)TypeReference
FRAX5978ATP-competitive[3]
PF-03758309~13.7 (Ki)ATP-competitive[3]
NVS-PAK1-15Allosteric[3]
IPA-32,500Non-ATP competitive[3]
FRAX48614ATP-competitive[3]

Experimental Protocols

Reproducibility is contingent on detailed and transparent experimental methodologies. The following protocols provide a framework for assessing the synthesis and biological activity of compounds related to this compound.

Synthesis of 1H-Indazole-3-Carboxamide Derivatives

This protocol outlines a general method for the synthesis of 1H-indazole-3-carboxamide derivatives from 1H-indazole-3-carboxylic acid.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Substituted aryl or aliphatic amines

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA)

Procedure:

  • Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF.

  • To this solution, add HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents).

  • Add TEA (3 equivalents) to the reaction mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired substituted amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography to obtain the desired 1H-indazole-3-carboxamide derivative.[1]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of a test compound against a specific kinase, such as PAK1. The assay quantifies the amount of ADP produced, which is inversely proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., PAK1)

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., 7-Methoxy-1H-indazole-3-carboxamide derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 384-well plate, add 1 µL of the inhibitor solution (or 5% DMSO for the control).

  • Add 2 µL of the PAK1 enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.[1]

Visualizing Molecular Interactions and Processes

To further aid in the understanding of the underlying biological and experimental frameworks, the following diagrams, generated using the Graphviz DOT language, illustrate the PAK1 signaling pathway and the experimental workflow for kinase inhibition assays.

PAK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK1 MEK1 PAK1->MEK1 NFkB NF-κB PAK1->NFkB BAD BAD PAK1->BAD | LIMK LIMK PAK1->LIMK ERK ERK MEK1->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Inhibition of Apoptosis NFkB->Apoptosis BAD->Apoptosis | Metastasis Invasion & Metastasis LIMK->Metastasis Indazole 1H-indazole-3- carboxamide (e.g., from 7-Methoxy-1H- indazole-3-carboxylic acid) Indazole->PAK1 Inhibits

Caption: PAK1 Signaling Pathway and Inhibition by Indazole Derivatives.

Kinase_Inhibition_Workflow start Start prep_inhibitor Prepare Serial Dilution of Inhibitor start->prep_inhibitor add_inhibitor Add Inhibitor/Control to 384-well Plate prep_inhibitor->add_inhibitor add_enzyme Add PAK1 Enzyme add_inhibitor->add_enzyme add_substrate Initiate Reaction (Add Substrate/ATP) add_enzyme->add_substrate incubate_reaction Incubate at RT (60 min) add_substrate->incubate_reaction stop_reaction Stop Reaction (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop Incubate at RT (40 min) stop_reaction->incubate_stop detect_signal Add Kinase Detection Reagent incubate_stop->detect_signal incubate_detect Incubate at RT (30 min) detect_signal->incubate_detect read_plate Measure Luminescence incubate_detect->read_plate analyze_data Data Analysis (Calculate IC50) read_plate->analyze_data

Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.

References

Safety Operating Guide

Proper Disposal of 7-Methoxy-1H-indazole-3-carboxylic Acid: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 7-Methoxy-1H-indazole-3-carboxylic acid, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

I. Hazard Identification and Personal Protective Equipment (PPE)

Assumed Hazards:

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[3][4]

  • May be harmful if swallowed.[5]

Required Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or safety glasses with side-shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
Body Protection A laboratory coat must be worn. Ensure that skin is not exposed.
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be treated as hazardous chemical waste.[1][5] Under no circumstances should it be disposed of down the drain or in regular trash.[3][6]

1. Waste Segregation and Collection:

  • Solid Waste: Collect waste this compound, including any contaminated materials like weighing paper or spatulas, in a designated, compatible, and clearly labeled hazardous waste container.[1] The container must be kept tightly closed when not in use.[3][4][6]

  • Contaminated Labware: Any labware (e.g., glassware, plasticware) that has come into contact with the compound should be decontaminated or disposed of as hazardous waste.

  • Personal Protective Equipment (PPE): Used gloves and other contaminated disposable PPE should be placed in the designated hazardous waste container.[1]

2. Labeling of Waste Containers:

  • All waste containers must be accurately and clearly labeled.[1] The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date the waste was first added to the container.

3. Storage of Chemical Waste:

  • Store the labeled hazardous waste container in a designated, well-ventilated, and secure area.[1]

  • The storage area should be away from general laboratory traffic and incompatible materials, such as strong oxidizing agents.[2][4]

  • Utilize secondary containment to prevent the spread of material in case of a spill.[1]

4. Final Disposal:

  • Disposal of the hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Consult your local, state, and federal regulations to ensure full compliance.[2]

  • The recommended method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] Another option may be to dissolve the material in a combustible solvent for incineration.[2]

III. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

1. Evacuate and Secure the Area:

  • Alert others in the vicinity and restrict access to the spill area.

  • Ensure adequate ventilation.

2. Spill Cleanup:

  • Wearing the appropriate PPE, carefully sweep up the solid material.[2] Avoid generating dust.

  • Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Clean the spill area with an appropriate solvent and then soap and water.

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]

IV. Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

G cluster_prep Preparation cluster_collection Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste as Hazardous A->B C Collect Solid Waste in Designated Container B->C D Include Contaminated PPE and Labware C->D E Label Container Clearly: - Chemical Name - Hazard Information - Date D->E F Store in a Secure, Well-Ventilated Area E->F G Use Secondary Containment F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Arrange for Pickup and Proper Disposal (e.g., Incineration) H->I

References

Personal protective equipment for handling 7-Methoxy-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 7-Methoxy-1H-indazole-3-carboxylic acid was not available at the time of this writing. The following guidance is based on safety data for structurally similar compounds, such as 1H-indazole-3-carboxylic acid and its derivatives.[1] It is imperative to handle this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.[1]

This guide provides essential procedural information for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of this compound.

Hazard Identification and Personal Protective Equipment

Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5][6][7] Therefore, appropriate personal protective equipment is crucial to minimize exposure.

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Use
Eye and Face Protection Chemical Safety Goggles or Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4][8] A face shield may be necessary where there is a significant splash potential.
Hand Protection Chemical-Resistant GlovesWear suitable protective gloves.[2] The specific glove material should be selected based on the nature of the work and resistance to the chemical and any solvents used.
Body Protection Protective Clothing/Lab CoatWear protective clothing to prevent skin contact.[2][3] Contaminated clothing should be removed and washed before reuse.[2][4][8]
Respiratory Protection NIOSH-approved RespiratorUse only outdoors or in a well-ventilated area.[2][3][4][8] If ventilation is inadequate, especially when dust or aerosols may be generated, wear a NIOSH-approved respirator.[9]

Operational and Handling Protocols

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[7]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3][4][8]

Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Avoid the formation of dust and aerosols.[3][4][8][10]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3][4][8]

  • Wash hands and any exposed skin thoroughly after handling.[2][3][4][8]

  • Do not eat, drink, or smoke in the laboratory area.[7][11]

Storage:

  • Store in a tightly closed container.[2][3][12]

  • Keep in a dry, cool, and well-ventilated place.[3][12]

  • Store away from incompatible materials such as strong oxidizing agents.[3][8][12]

Disposal Plan

All waste, including the chemical itself, contaminated labware, and PPE, should be treated as hazardous waste.[1]

Waste Collection and Disposal:

  • Collect waste in a designated, compatible, and leak-proof container that is kept closed when not in use.[1]

  • Label the container clearly with the chemical name and hazard information.[1]

  • Store waste containers in a secure, designated area.[1]

  • Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3][4][8] Do not empty into drains.[4]

Experimental Protocols

No specific experimental protocols for the use of this compound were found in the provided search results. The procedures in organic syntheses involving similar compounds are intended for use only by individuals with prior training in experimental organic chemistry.[13] All hazardous materials should be handled using standard, prudent laboratory practices.[13]

Workflow for Safe Handling

prep Preparation & Planning ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Gloves prep->ppe handling Chemical Handling - Use in a fume hood - Avoid dust generation - Weigh carefully ppe->handling procedure Experimental Procedure - Monitor reaction - Maintain containment handling->procedure decontamination Decontamination - Clean work area - Decontaminate equipment procedure->decontamination waste Waste Disposal - Segregate hazardous waste - Use labeled, sealed containers decontamination->waste remove_ppe Remove PPE - Remove gloves first - Wash hands thoroughly waste->remove_ppe end End of Process remove_ppe->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.